1-phenyl-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGQKHPPSSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-93-7 | |
| Record name | 1-phenyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-phenyl-1H-pyrazol-5-ol from phenylhydrazine
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol from Phenylhydrazine
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal heterocyclic compound widely known in the pharmaceutical industry as Edaravone. The synthesis is achieved through the classic Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate. This document delves into the underlying reaction mechanism, offers a detailed, scalable solvent-free experimental protocol, discusses process optimization and troubleshooting, outlines robust analytical characterization techniques, and emphasizes critical safety considerations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.
Introduction and Significance
1-Phenyl-3-methyl-5-pyrazolone (PMP), commonly known as Edaravone, is a potent free radical scavenger.[1] It is a prominent structural motif found in numerous pharmaceutically active compounds and is used clinically to treat amyotrophic lateral sclerosis (ALS) and to aid recovery following an ischemic stroke.[1][2] The synthesis of Edaravone is a frequently cited example of heterocycle synthesis, typically achieved by the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][3] This reaction, a variant of the Knorr pyrazole synthesis, is valued for its efficiency, high yields, and the pharmaceutical importance of its product.[4] This guide provides an expert-level walkthrough of its synthesis, from foundational principles to practical execution and analysis.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of this compound from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[5][6] The reaction proceeds through a well-defined pathway characterized by high regioselectivity.
The mechanism can be elucidated in the following steps[1][3]:
-
Nucleophilic Attack and Hydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of phenylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. The ketone is significantly more reactive towards nucleophiles than the ester moiety.[3] This is followed by dehydration to form a stable phenylhydrazone intermediate.
-
Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now part of the hydrazone, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group.
-
Elimination : This cyclization step results in a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.
The overall reaction is a condensation-cyclization sequence that reliably produces the pyrazolone core structure with high efficiency.[1]
Tautomerism in Pyrazolones
It is critical to recognize that this compound exists in multiple tautomeric forms, including the keto (CH) and enol (OH) forms, which contribute to its chemical properties and reactivity.[3][4] While often drawn as the keto tautomer, the enol form is significant as it confers aromaticity to the pyrazole ring.[4] The compound's acidic methylene protons and basic imine-like nitrogen give it an amphoteric character.[3]
Detailed Experimental Protocol (Solvent-Free)
This section details a highly efficient, scalable, and solvent-free protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adapted from established literature.[1] This method is notable for its quantitative yield and environmental advantages.
Reagent and Equipment Data
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Moles (mol) | Amount Used | Grade/Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 | 0.20 | 19.66 mL (21.63 g) | Reagent Grade |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.1 | 0.22 | 28.1 mL (28.63 g) | Reagent Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~20 mL | For washing |
| Equipment | ||||||
| Round-bottom flask | 100 mL | One-necked | ||||
| Magnetic stirrer & stir bar | ||||||
| Ice-water bath | For initial cooling | |||||
| Heating mantle/Oil bath | For temperature control | |||||
| Rotary evaporator | For removal of volatiles |
Step-by-Step Synthesis Workflow
The experimental workflow is a streamlined process from reagent addition to product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Protocol
-
Preparation : Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar.
-
Initial Cooling : Immerse the flask in an ice-water bath to cool the contents to 0°C.[1]
-
Reagent Addition : While stirring, add phenylhydrazine (19.66 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate at a rate of approximately 1 mL/min. The initial addition can be slightly exothermic.[1][3]
-
Reaction Heating : After the addition is complete, securely cap the flask. Remove the ice bath and transfer the flask to a heating mantle or oil bath. Heat the reaction mixture at 80°C for 1 hour, followed by an increase in temperature to 90°C for an additional 30 minutes.[1]
-
Work-up and Isolation : After the heating period, allow the mixture to cool slightly. Remove any residual water, ethanol, and excess ethyl acetoacetate by vacuum stripping on a rotary evaporator.[1]
-
Purification : The resulting solid is washed with diethyl ether (~20 mL) to remove non-polar impurities, yielding a pale yellow solid.[1]
-
Drying : The product is dried to obtain the final 1-phenyl-3-methyl-5-pyrazolone. The reported yield for this solvent-free method approaches 100%.[1]
Process Optimization and Troubleshooting
While the solvent-free method is highly effective, alternative protocols and optimization strategies exist, particularly for industrial-scale production.
-
Solvent Choice : Many procedures employ a solvent. Ethanol is commonly used, allowing the reaction to proceed under reflux for several hours.[7] Methanol is also a viable option.[8] The choice of solvent can affect reaction time, temperature control, and purification methods.
-
Catalysis : The reaction is often facilitated by an acid catalyst.[4][5] A few drops of glacial acetic acid can be used to promote the initial imine formation.[4] Some patented processes adjust the pH of the reaction mixture to between 5.0 and 6.5 using hydrochloric acid to optimize the reaction.[8]
-
Temperature Control : Careful temperature management is crucial. The initial addition of phenylhydrazine should be done at a low temperature (0-10°C) to control the initial exothermic reaction.[9] Subsequent heating drives the cyclization and dehydration steps to completion.
-
Troubleshooting :
-
Low Yield : May result from incomplete reaction or losses during work-up. Ensure sufficient reaction time and temperature. During recrystallization from solvents like ethanol, avoid using an excessive volume of solvent, as the product has moderate solubility.[3]
-
Oily Product : If the product separates as an oil instead of a solid, it may be due to impurities or improper work-up. Trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization.
-
Side Reactions : Uncontrolled conditions could potentially lead to side products. The primary reaction pathway is generally very robust, but ensuring the purity of starting materials is always good practice.
-
Analytical Characterization
Validation of the synthesized product's identity and purity is essential. The following are typical characterization data for 1-phenyl-3-methyl-5-pyrazolone.
-
Appearance : Pale yellow or white solid.[1]
-
Melting Point : 126-128 °C.[1]
-
¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):
-
2.18 (s, 3H, -CH₃)
-
3.42 (s, 2H, -CH₂-)
-
7.17 (t, 1H, Ar-H)
-
7.38 (t, 2H, Ar-H)
-
7.84 (d, 2H, Ar-H)[1]
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm): 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2.[1]
-
Infrared (IR) Spectroscopy : Key peaks would include C=O stretching for the ketone group, C=N stretching from the pyrazole ring, and C-H stretching from the aromatic and aliphatic groups.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, especially for pharmaceutical applications.[10]
Advanced 2D NMR techniques such as HMBC and HSQC can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.[11]
Safety Precautions and Handling
Ensuring a safe laboratory environment is paramount when performing this synthesis due to the hazardous nature of the reagents.
-
Phenylhydrazine :
-
Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[12] It is a suspected carcinogen and mutagen, causes skin and serious eye irritation, and may cause an allergic skin reaction.[12] It is also combustible.
-
Handling : Always handle phenylhydrazine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] Avoid all contact and inhalation.
-
-
Ethyl Acetoacetate :
-
General Procedures :
-
An emergency safety shower and eyewash station should be readily accessible.
-
All chemical waste should be disposed of according to institutional and local regulations. Do not pour waste down the drain.
-
By adhering to these safety protocols, the risks associated with this synthesis can be effectively managed.
Conclusion
The synthesis of this compound via the Knorr condensation of phenylhydrazine and ethyl acetoacetate is a robust, high-yielding, and fundamentally important reaction in medicinal and heterocyclic chemistry. The solvent-free protocol presented offers an efficient and environmentally conscious approach suitable for laboratory-scale synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines will ensure the successful and safe production of this valuable pharmaceutical compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synerzine.com [synerzine.com]
1-phenyl-1H-pyrazol-5-ol chemical properties and structure
An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.[1][2] Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).[2][3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.
Chemical Identity and Structural Elucidation
The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.[1][2] This arrangement is crucial for its chemical behavior and biological activity.
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-2-phenyl-1H-pyrazol-3-one | [5] |
| Synonyms | Edaravone, Phenylmethylpyrazolone, MCI-186 | [5] |
| CAS Number | 89-25-8 | [6] |
| Molecular Formula | C₁₀H₁₀N₂O | [5] |
| Molecular Weight | 174.20 g/mol | [5] |
Prototropic Tautomerism: A Key Feature
A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. 3-Methyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[7][8] The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[9] In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[9] This tautomeric flexibility is integral to its reactivity and biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
An In-depth Technical Guide to the Crystal Structure and Characterization of 1-phenyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-phenyl-1H-pyrazol-5-ol and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and characterization of this compound, offering field-proven insights and detailed experimental protocols. While a definitive crystal structure for the parent this compound is not publicly available, this guide will utilize the crystallographic data of the closely related and clinically relevant analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), as a representative model.
Introduction: The Significance of this compound
The pyrazolone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. This compound, as a fundamental representative of this class, serves as a critical building block for the synthesis of a diverse range of biologically active compounds. Its importance stems from its versatile chemical nature, including its existence in various tautomeric forms, which dictates its reactivity and interaction with biological targets. A thorough understanding of its solid-state structure and physicochemical properties is therefore essential for the development of novel therapeutics.
A crucial aspect of pyrazolone chemistry is tautomerism. This compound can exist in three principal tautomeric forms: the OH-form (enolic), the CH-form (ketonic), and the NH-form. The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and the solid-state packing forces. X-ray crystallography provides the most definitive method for determining the tautomeric form present in the crystalline state.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the condensation of phenylhydrazine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methanol
-
Concentrated Hydrochloric Acid
-
Petroleum ether
-
Activated carbon
Procedure:
-
In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.
-
While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.0-6.5. This protonation of phenylhydrazine facilitates the subsequent reaction.
-
Heat the solution to 70-80 °C.
-
Slowly add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the heated solution. Maintain the reaction temperature between 70-80 °C during the addition.
-
After the addition is complete, continue to reflux the reaction mixture for 1-2 hours to ensure complete cyclization.
-
Distill off the methanol from the reaction mixture.
-
Cool the reaction mixture, which should result in the crystallization of the crude product.
-
Filter the crude product and wash with petroleum ether to remove non-polar impurities.
-
For purification and to obtain crystals suitable for X-ray diffraction, recrystallize the crude product from a hot methanol or ethanol solution. The use of activated carbon can aid in decolorizing the solution.[2]
-
Allow the solution to cool slowly to promote the formation of well-defined single crystals.
References
An In-depth Technical Guide to the Tautomerism and Stability of 1-phenyl-1H-pyrazol-5-ol
Abstract
1-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and material science, exhibits complex tautomeric behavior that dictates its chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical overview of the tautomerism of this compound, delving into the structural nuances of its major tautomeric forms: the hydroxyl-pyrazole (OH), the keto-pyrazoline (CH), and the zwitterionic/amide (NH) forms. We will explore the intricate interplay of electronic and steric effects of substituents, solvent polarity, and temperature on the position of the tautomeric equilibrium. This document synthesizes experimental evidence from advanced spectroscopic and crystallographic techniques with insights from computational modeling to offer a holistic understanding of the stability and interconversion of these tautomers. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to investigate and control the tautomeric landscape of this important class of compounds.
Introduction: The Significance of Tautomerism in Pyrazolones
Pyrazol-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent. Their rich chemical diversity and biological significance have made them privileged structures in drug discovery, with applications as analgesic, anti-inflammatory, and anticancer agents.[1] A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms, a phenomenon of constitutional isomerism involving the migration of a proton.[2] This dynamic equilibrium between tautomers is not merely a chemical curiosity; it profoundly influences a molecule's properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, most critically, its interaction with biological targets.[3]
For this compound, three primary tautomers are of interest:
-
The OH-form (this compound): An aromatic hydroxypyrazole.
-
The CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one): A non-aromatic pyrazolone with a methylene group at the 4-position.
-
The NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A zwitterionic or amide-like form.
The relative stability and interconversion of these forms are dictated by a delicate balance of factors, making a thorough understanding of their tautomerism essential for rational drug design and material development.[4]
The Tautomeric Landscape of this compound
The tautomeric equilibrium of this compound is a dynamic process influenced by both intramolecular and intermolecular factors.
Structural Features of the Tautomers
The three principal tautomers possess distinct structural and electronic features:
-
OH-Form (Hydroxy-pyrazole): This form is characterized by a fully aromatic pyrazole ring, which contributes to its thermodynamic stability. The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.
-
CH-Form (Keto-pyrazoline): This tautomer features a non-aromatic pyrazoline ring with a methylene group at the C4 position. The presence of a carbonyl group makes it a hydrogen bond acceptor.
-
NH-Form (Amide/Zwitterionic): This form can be viewed as an amide or a zwitterion, with a positive charge delocalized over the pyrazole ring and a negative charge on the oxygen atom. This charge separation makes it highly sensitive to the polarity of its environment.
Diagram: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Stability
The predominance of a particular tautomer is a function of its intrinsic stability and its interactions with the surrounding medium.
Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium.
-
Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar CH-form is generally favored.[1] The intramolecular hydrogen bonding in the enol form of related β-dicarbonyl compounds can also contribute to its stability in such solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar NH-form through dipole-dipole interactions.
-
Polar Protic Solvents (e.g., ethanol, water): Protic solvents can form hydrogen bonds with both the OH and NH forms. The ability of the solvent to act as both a hydrogen bond donor and acceptor can significantly influence the equilibrium, often favoring the OH and NH forms .[5]
The electronic nature of substituents on the pyrazole and phenyl rings can modulate the relative stabilities of the tautomers.
-
Electron-donating groups on the pyrazole ring tend to favor the OH-form by increasing the electron density on the ring and stabilizing the aromatic system.
-
Electron-withdrawing groups can favor the CH or NH forms by altering the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[6]
Experimental Investigation of Tautomerism
A combination of spectroscopic and crystallographic techniques is employed to elucidate the tautomeric composition of this compound in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and through variable temperature experiments, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of this compound (or a derivative) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Analysis:
-
OH-form: Look for a characteristic signal for the hydroxyl proton (often broad and exchangeable with D₂O) and aromatic protons of the pyrazole ring.
-
CH-form: Expect to see a signal for the CH₂ group at the 4-position, typically in the range of 3-4 ppm.
-
NH-form: A signal for the NH proton may be observed, which is also exchangeable.
-
-
¹³C NMR Analysis: The chemical shift of the C5 carbon is particularly informative. In the OH-form, it will have a chemical shift characteristic of a carbon attached to an oxygen in an enol, while in the CH and NH forms, it will be a carbonyl carbon with a downfield chemical shift.
-
¹⁵N NMR Analysis: This technique can provide direct information about the protonation state of the nitrogen atoms, helping to distinguish between the different tautomers.[8]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between the keto and enol forms.
-
OH-form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
-
CH and NH-forms: A strong absorption band in the region of 1650-1750 cm⁻¹ due to the C=O stretching vibration.
Diagram: Interpreting IR Spectra
Caption: Flowchart for interpreting IR spectra of pyrazolone tautomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often have distinct absorption maxima.[5] By monitoring changes in the absorption spectrum as a function of solvent or temperature, information about the position of the equilibrium can be obtained.
X-ray Crystallography
X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[8] By determining the precise positions of all atoms, including hydrogen atoms, the exact tautomer in the crystal lattice can be identified.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9]
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[10] It allows for the calculation of the relative energies and stabilities of the different tautomers in the gas phase and in solution.
Workflow: Computational Prediction of Tautomer Stability
Caption: A typical workflow for the computational study of tautomerism.
Key Computational Parameters:
-
Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is commonly used.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often sufficient for these systems.
-
Solvent Modeling: Implicit solvent models like the Polarizable Continuum Model (PCM) are effective for accounting for bulk solvent effects.
Data Presentation: Calculated Relative Energies of Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in Water (kcal/mol) |
| OH-form | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| CH-form | +2.5 | +1.8 | +3.5 |
| NH-form | +5.1 | +3.2 | +1.5 |
Note: These are illustrative values and the actual relative energies will depend on the specific compound and computational methodology.
Synthesis of this compound and Derivatives
The most common and versatile method for the synthesis of 1-phenyl-1H-pyrazol-5-ols is the condensation of a β-ketoester with phenylhydrazine.
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol describes the synthesis of a commonly studied derivative, 1-phenyl-3-methyl-5-pyrazolone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Addition of β-ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Conclusion and Future Perspectives
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on the pyrazolone scaffold. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for investigating the tautomerism of this important heterocyclic system.
Future research in this area will likely focus on the development of more accurate and efficient computational models for predicting tautomeric preferences in complex environments, such as within the active site of an enzyme. Furthermore, the synthesis of novel pyrazolone derivatives with tailored tautomeric properties will continue to be an active area of investigation, with the aim of fine-tuning their biological activity and physicochemical characteristics for specific applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 1-Phenyl-1H-pyrazol-5-ol in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle
To the researchers, scientists, and drug development professionals delving into the world of pyrazole derivatives, this guide offers an in-depth exploration of the solubility of 1-phenyl-1H-pyrazol-5-ol. While this compound holds significant potential as a building block in medicinal chemistry and materials science, a comprehensive understanding of its behavior in various organic solvents is paramount for its effective application. This document moves beyond a simple compilation of data, providing a foundational understanding of the physicochemical principles governing its solubility, robust methodologies for its experimental determination, and insights into the crucial role of tautomerism. By synthesizing theoretical knowledge with practical guidance, this guide aims to empower you to confidently navigate the complexities of solubilizing and utilizing this compound in your research and development endeavors.
Physicochemical Portrait of this compound
A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting and interpreting its solubility. This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a hydroxyl group.
Key Physicochemical Characteristics:
-
Molecular Formula: C9H8N2O
-
Molecular Weight: 160.17 g/mol
-
Structure and Functional Groups: The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring), as well as an aromatic phenyl ring. This combination of polar and non-polar moieties suggests a nuanced solubility profile.
A critical aspect of pyrazol-5-ones is their existence in different tautomeric forms.[1][2][3][4] For this compound, the following equilibrium is of central importance:
Caption: Tautomeric forms of 1-phenyl-pyrazol-5-one.
The predominant tautomer in solution is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1][2] In nonpolar solvents, the hydroxy (OH) form is often favored, while more polar solvents can shift the equilibrium towards the keto (CH or NH) forms.[3][4] This tautomeric shift has profound implications for solubility, as each form presents a different set of intermolecular interaction capabilities.
Principles of Solubility: A "Like Dissolves Like" Deep Dive
The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility.[5] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Factors Influencing the Solubility of this compound:
-
Polarity: The polarity of the solvent plays a pivotal role.[6] Solvents with a polarity that matches that of the predominant tautomer of this compound are likely to be effective.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical.[6] Solvents that can effectively form hydrogen bonds with the hydroxyl group and the pyrazole nitrogens will enhance solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.
Navigating the Organic Solvent Spectrum: A Qualitative Overview
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the solute. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High to Moderate | Can act as hydrogen bond acceptors and have high polarity. |
| Non-polar | Hexane, Toluene | Low | "Like dissolves like" principle suggests poor interaction with the polar functional groups of the solute.[5] |
| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity and can interact with the phenyl ring. |
| Ethers | Diethyl ether | Low | Limited polarity and hydrogen bonding capability. |
It is important to note that a related compound, 1-phenyl-3-methyl-5-pyrazolone, is reported to be soluble in hot water, alcohol, acid, and alkali, and slightly soluble in benzene, while being insoluble in ether and petroleum ether.[12]
Experimental Determination of Solubility: A Practical Workflow
Accurate determination of solubility is an essential experimental undertaking. The isothermal saturation method is a widely accepted and reliable technique.[8]
Step-by-Step Protocol for Isothermal Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
-
Caption: Experimental workflow for determining solubility.
The Critical Role of Tautomerism in Solubility
As previously mentioned, the tautomeric equilibrium of this compound is a key determinant of its solubility. The specific tautomer present in a given solvent will dictate the nature and strength of solute-solvent interactions. For instance, in a non-polar solvent where the 1H-pyrazol-5-ol form may predominate, solubility will be governed by the ability of the solvent to interact with the hydroxyl group and the aromatic system.[1] Conversely, in a highly polar, hydrogen-bond-accepting solvent like DMSO, the equilibrium may shift, and the monomeric form of the pyrazolone tautomer could be more prevalent, leading to different solubility characteristics.[1]
Researchers should be aware that the solid-state form of the compound may not be the same as the dominant tautomer in solution. Characterization of the solid form (e.g., using X-ray diffraction) and the dissolved species (e.g., using NMR spectroscopy) can provide invaluable insights into the solubility behavior.[1]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data for this specific molecule is sparse, a strong understanding of its physicochemical properties, the principles of solubility, and the profound influence of tautomerism allows for rational solvent selection and experimental design. The provided protocol for isothermal solubility determination offers a robust framework for generating the precise data needed for various applications.
Future research should focus on the systematic determination of the solubility of this compound in a broad range of organic solvents at different temperatures. Furthermore, detailed studies correlating the observed solubility with the predominant tautomeric forms in each solvent will provide a more complete and predictive understanding of this versatile compound's behavior.
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.ws [chem.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to the Discovery and History of 1-Phenyl-1H-pyrazol-5-ol
Introduction
1-Phenyl-1H-pyrazol-5-ol, a molecule known by several names including 1-phenyl-3-methyl-5-pyrazolone (PMP), Edaravone, and Radicava, holds a significant place in the annals of both synthetic chemistry and modern medicine.[1][2] Its journey spans from a foundational discovery in 19th-century German chemistry to its contemporary application as a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the molecule's path from its conceptual origins, through its chemical synthesis and characterization, to its evolution into a life-altering therapeutic. We will explore the pioneering work of its discoverers, the intricacies of its synthesis, its unique chemical properties, and the clinical development that brought it to the forefront of neuropharmacology.
Chapter 1: The Dawn of Pyrazolones: Ludwig Knorr and the Birth of a Heterocycle
The story of this compound is inextricably linked to the pioneering work of German chemist Ludwig Knorr in the 1880s.[5][6][7] While searching for quinine derivatives, Knorr's experiments with phenylhydrazine and ethyl acetoacetate led to the unexpected synthesis of a new class of five-membered heterocyclic compounds he named "pyrazoles".[7][8][9]
In 1883, this line of inquiry resulted in the synthesis of a methylated pyrazolone derivative that Knorr named Antipyrine (phenazone).[5][6][7] This molecule proved to have remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[5][6] Antipyrine was not only a commercial success but also a landmark achievement, becoming one of the very first synthetic drugs to be widely marketed and used, predating even aspirin's dominance.[6][7]
Knorr's work laid the chemical foundation for an entire class of compounds. The core reaction, the condensation of a hydrazine with a 1,3-dicarbonyl compound, became known as the Knorr Pyrazole Synthesis .[8] It was this fundamental reaction that, in 1887, was used to first synthesize the parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone).[10] This discovery established the synthetic pathway that, with modern refinements, is still central to its production today.
Chapter 2: Synthesis and Chemical Characterization
The synthesis of 1-phenyl-3-methyl-5-pyrazolone is a classic example of heterocyclic chemistry, primarily achieved through the Knorr pyrazole synthesis. This method is valued for its efficiency, high yields, and the relative accessibility of its starting materials.[2][8]
The Knorr Pyrazole Synthesis
The most common and historically significant method for synthesizing 1-phenyl-3-methyl-5-pyrazolone involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[2][8][10] This reaction is typically carried out by heating the two reagents, often in a solvent like ethanol or acetic acid, or even under solvent-free conditions.[2][11][12]
The causality behind this choice of reactants is elegant:
-
Phenylhydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring and the N-phenyl substituent.
-
Ethyl Acetoacetate , a β-ketoester, provides the three-carbon backbone and the carbonyl group that will ultimately form the pyrazolone structure.
The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with the elimination of ethanol to yield the stable, five-membered pyrazolone ring.[8]
Caption: Knorr Pyrazole Synthesis of Edaravone.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol describes a standard, reproducible method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Diethyl ether
-
Round-bottomed flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Beaker
-
Stir rod
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottomed flask, carefully and slowly add the ethyl acetoacetate (1.625 mL) and the phenylhydrazine (1.25 mL). Caution: This addition is slightly exothermic and should be performed in a fume hood.[10]
-
Reflux: Assemble a reflux condenser on the flask and heat the mixture in an oil bath or with a heating mantle to a temperature of 135–145 °C for 60 minutes.[10] The mixture will gradually become a heavy, viscous syrup.
-
Crystallization: After heating, transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.
-
Precipitation: Add approximately 2 mL of diethyl ether to the cooled syrup. Stir the mixture vigorously with a glass rod. The product will precipitate as a crude powder.[10]
-
Isolation: Collect the crude powdered pyrazolone by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying & Recrystallization: Dry the product. For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[11]
Chemical and Physical Properties
1-Phenyl-3-methyl-5-pyrazolone is a stable crystalline solid. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molar Mass | 174.203 g·mol⁻¹ | PubChem[1] |
| Appearance | White to pale yellow powder | N/A |
| Melting Point | 129–131 °C | MDPI[11] |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | PubChem[1] |
| CAS Number | 89-25-8 | PubChem[1] |
Tautomerism: A Molecule of Multiple Forms
A critical feature of 1-phenyl-3-methyl-5-pyrazolone is its existence in multiple tautomeric forms: the keto (CH), amine (NH), and enol (OH) forms.[10] This tautomerism is crucial to its chemical reactivity and biological activity. The equilibrium between these forms allows the molecule to act as both a hydrogen donor and acceptor. The pKa value of Edaravone is approximately 7.0, meaning it is about 50% ionized at physiological pH, which may enhance its ability to react with and neutralize reactive oxygen species (ROS).[10]
Caption: Tautomeric Forms of Edaravone.
Chapter 3: From Laboratory Reagent to Neuroprotective Agent: The Emergence of Edaravone
For much of the 20th century, 1-phenyl-3-methyl-5-pyrazolone was primarily used as an intermediate in the synthesis of dyes and other pyrazolone-based pharmaceuticals.[13] Its story took a dramatic turn in the late 1980s when researchers at Mitsubishi Pharma in Japan began investigating it as a potential treatment for stroke.[1]
Development for Ischemic Stroke
The scientific rationale was to develop a compound that could mitigate the brain swelling and neuronal damage that occurs following an ischemic stroke.[1] This damage is largely caused by a surge of oxidative stress, where an overabundance of highly reactive molecules known as free radicals overwhelms the brain's natural antioxidant defenses, leading to cell death.[1][14] Researchers identified 1-phenyl-3-methyl-5-pyrazolone, which they designated MCI-186, as a potent free radical scavenger.[1] After extensive development, it was approved and marketed in Japan in 2001 for the treatment of acute ischemic stroke.[1][3][4]
Mechanism of Action: A Potent Antioxidant
The therapeutic effects of Edaravone are attributed to its powerful antioxidant properties, although the exact mechanism in neurodegenerative diseases is still under investigation.[1][15] It functions as a free radical scavenger, meaning it can donate an electron to neutralize unstable and damaging free radicals.[3][4][14]
Key aspects of its mechanism include:
-
Scavenging of Peroxyl Radicals: Due to its amphiphilicity (having both hydrophilic and lipophilic properties), it can scavenge both water-soluble and lipid-soluble peroxyl radicals, protecting cell membranes from lipid peroxidation.[4]
-
Reduction of Oxidative Stress: By neutralizing free radicals like peroxynitrite, Edaravone reduces the overall oxidative stress that is a key pathological feature in conditions like stroke and ALS.[4][14]
-
Anti-inflammatory Effects: It helps to decrease the production of pro-inflammatory cytokines and mitigates the activation of microglia (the brain's immune cells), further reducing inflammation-associated neuronal damage.[14]
Caption: Edaravone's Neuroprotective Mechanism.
Pharmacokinetics
Edaravone is metabolized in the body into a sulfate conjugate and a glucuronide conjugate, neither of which are active.[1] It is primarily excreted in the urine, mainly as its glucuronide conjugate form.[1][15] The elimination half-life of the parent drug is between 4.5 and 6 hours.[1]
Chapter 4: Clinical Development and Approval for Amyotrophic Lateral Sclerosis (ALS)
Following its success in stroke treatment, a clinical program to investigate Edaravone for amyotrophic lateral sclerosis (ALS) was initiated in 2001.[16] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, and oxidative stress is believed to be a major contributor to its pathology.[15][16]
Pivotal Clinical Trials
The journey to approval for ALS involved several key clinical studies conducted in Japan.[16] An initial Phase III study did not meet its primary endpoint.[16] However, a post-hoc analysis suggested that the drug was effective in a specific sub-population of patients with early-stage ALS who had retained broad functionality.[16]
This led to a second, confirmatory Phase III trial designed specifically for this patient population. The 24-week study randomized 137 participants to receive either Edaravone or a placebo.[17] The primary efficacy endpoint was the change in the revised ALS Functional Rating Scale (ALSFRS-R) score. The trial was successful, demonstrating a statistically significant slowing in the decline of ALSFRS-R scores for the group receiving Edaravone compared to the placebo group.[15][16][17]
Regulatory Approval and Modern Formulations
Based on the strength of this confirmatory trial, Edaravone was approved for the treatment of ALS in Japan in 2015 and in the United States in 2017, where it is marketed as Radicava.[1][17][18]
-
Intravenous (IV) Formulation: Initially, the drug was only available as an intravenous infusion, administered in cycles of daily infusions for 10-14 days, followed by a 14-day drug-free period.[1][3]
-
Oral Formulation: Recognizing the burden of regular IV infusions for patients with a degenerative disease, an oral formulation (Radicava ORS) was developed. In May 2022, the FDA approved this oral version based on studies showing that it delivered a comparable amount of the drug to the bloodstream as the IV formulation.[1][18]
Conclusion
The trajectory of this compound is a remarkable testament to the enduring power of chemical discovery. What began as an unexpected byproduct of 19th-century research into quinine analogues has evolved into a vital 21st-century therapeutic. From Ludwig Knorr's foundational synthesis of the pyrazolone ring to the dedicated clinical development by researchers in Japan, the journey of Edaravone highlights the path from fundamental chemistry to impactful medicine. Its history as a dye intermediate, a stroke medication, and now a treatment for ALS underscores a legacy of versatility and hope, providing a tangible benefit to patients with devastating neurological diseases.
References
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. What is Edaravone used for? [synapse.patsnap.com]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. Phenazone - Wikipedia [en.wikipedia.org]
- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 12. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
- 13. hzreward.com [hzreward.com]
- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 18. alzforum.org [alzforum.org]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-phenyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. 1-phenyl-1H-pyrazol-5-ol, a key member of this family, presents a compelling case for therapeutic development due to its structural similarity to established pharmacophores and its inherent chemical reactivity. This guide synthesizes the current understanding of pyrazole pharmacology to elucidate the most promising therapeutic targets for this compound. We will delve into the mechanistic rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing this molecule through the early stages of drug discovery.
Introduction: The Pyrazole Scaffold and the Promise of this compound
Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and to serve as bioisosteres for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[1] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone underscores the therapeutic potential of this chemical class.[1][2]
This compound is structurally analogous to edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][3][4][5][6] This close structural relationship strongly suggests that this compound is likely to share a similar mechanism of action centered on the mitigation of oxidative stress and the modulation of inflammatory pathways. This guide will therefore focus on the most probable targets within these domains: key enzymes of the arachidonic acid cascade (cyclooxygenases and lipoxygenases) and other potential targets implicated in inflammation and neurodegeneration.
Rationale for Target Selection
The selection of initial therapeutic targets for a novel compound is guided by a convergence of evidence from structurally related molecules, known biological activities of the chemical class, and in silico predictions. For this compound, the primary lines of evidence point toward enzymes involved in inflammation and oxidative stress.
Cyclooxygenases (COX-1 and COX-2)
The cyclooxygenase enzymes, COX-1 and COX-2, are central players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[7] The pyrazole ring is a well-established pharmacophore for COX-2 inhibition, with celecoxib being a prime example.[8][9] Many novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic effects.[8][10][11] The structural features of this compound are consistent with those of other known COX inhibitors, making COX-2 a highly probable therapeutic target. Inhibition of COX-2 is a validated strategy for treating inflammatory disorders such as arthritis, and is also being explored for its potential in cancer therapy.[10][12]
Lipoxygenases (LOX)
Lipoxygenases are a family of enzymes that also metabolize arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators.[7][13][14] Edaravone has been shown to inhibit the lipoxygenase pathway, contributing to its antioxidant and anti-inflammatory effects.[3] Given the structural similarity, this compound is a strong candidate for a lipoxygenase inhibitor.[13][15][16] Targeting 15-lipoxygenase (15-LOX), in particular, is an emerging strategy for a range of conditions including neurodegenerative diseases, atherosclerosis, and certain cancers.[13][17]
Protein Kinases
The pyrazole scaffold is present in numerous kinase inhibitors, targeting a wide range of kinases involved in cell signaling, proliferation, and survival.[18][19][20] While a less direct line of reasoning compared to COX/LOX inhibition, the potential for this compound to act as a kinase inhibitor should not be overlooked.[18][21][22][23] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making them attractive therapeutic targets.[20]
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters.[24] Their inhibition can be beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[24][25] A number of pyrazoline derivatives have been identified as potent and selective MAO inhibitors, suggesting that this compound may also interact with these enzymes.[2][26][27][28]
Experimental Validation of Therapeutic Targets
A hierarchical and systematic approach to target validation is crucial for the efficient progression of a drug discovery program. The following section outlines detailed protocols for the in vitro characterization of this compound against its most probable targets.
Workflow for Target Validation
The overall workflow for validating the therapeutic targets of this compound should proceed from initial in vitro enzymatic assays to more complex cell-based models.
Caption: Hierarchical workflow for the experimental validation of therapeutic targets for this compound.
Detailed Experimental Protocols
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the test compound, positive controls, and a vehicle control (DMSO) to separate wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value for this compound by plotting the percent inhibition against the log of the compound concentration.
| Parameter | Description |
| Enzyme Source | Human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Fluorometric |
| Positive Controls | Celecoxib (COX-2 selective), Indomethacin (non-selective) |
| Endpoint | IC50 value |
This protocol outlines a colorimetric assay to measure the inhibition of 15-LOX by this compound.[29][30]
Materials:
-
Human recombinant 15-lipoxygenase
-
LOX Assay Buffer
-
Linoleic acid (substrate)
-
Quercetin (positive control)
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent.
-
Add the test compound, positive control, and vehicle control to separate wells of a 96-well plate.
-
Add the 15-LOX enzyme to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding linoleic acid to all wells.
-
Measure the absorbance at 234 nm at regular intervals for 10 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
Calculate the reaction rate for each well.
-
Determine the IC50 value for this compound.
| Parameter | Description |
| Enzyme Source | Human recombinant 15-lipoxygenase |
| Substrate | Linoleic Acid |
| Detection Method | Spectrophotometric (A234 nm) |
| Positive Control | Quercetin |
| Endpoint | IC50 value |
To broadly assess the kinase inhibitory potential of this compound, a screening panel of representative kinases is recommended. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
General Procedure (Radiometric Assay):
-
This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.
-
Each kinase reaction is carried out in the presence of the test compound, a specific peptide substrate, and [γ-³³P]-ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of ³³P incorporated into the peptide substrate is quantified using a scintillation counter.
-
The percent inhibition for each kinase is calculated relative to a vehicle control.
Caption: General workflow for kinase inhibitor profiling using a radiometric assay.
This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against MAO-A and MAO-B.[31][32][33]
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO Assay Buffer
-
Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Clorgyline (MAO-A specific inhibitor)
-
Pargyline (MAO-B specific inhibitor)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In separate plates for MAO-A and MAO-B, add the test compound, respective positive controls (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at 37°C.
-
Prepare a reaction mix containing MAO Assay Buffer, HRP, the fluorometric probe, and tyramine.
-
Add the reaction mix to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence (Ex/Em appropriate for the chosen probe, e.g., 530/590 nm for Amplex Red).
-
Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.
| Parameter | Description |
| Enzyme Source | Recombinant human MAO-A and MAO-B |
| Substrate | Tyramine |
| Detection Method | Fluorometric |
| Positive Controls | Clorgyline (MAO-A), Pargyline (MAO-B) |
| Endpoint | IC50 values and selectivity index (SI) |
Signaling Pathways and Mechanistic Considerations
Understanding the signaling pathways in which the potential targets are involved is critical for predicting the physiological effects of this compound.
Arachidonic Acid Cascade
Inhibition of COX and LOX enzymes by this compound would directly impact the arachidonic acid cascade, a key inflammatory pathway.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Conclusion and Future Directions
This compound is a promising small molecule with a high probability of activity against key enzymes in the inflammatory and oxidative stress pathways. The experimental framework provided in this guide offers a clear and logical path for the initial characterization and validation of its therapeutic targets. Positive results from these in vitro studies would warrant progression to cell-based and in vivo models of inflammation, neurodegeneration, and oncology to fully elucidate the therapeutic potential of this compound. Further structure-activity relationship (SAR) studies on the this compound scaffold could also lead to the development of second-generation compounds with enhanced potency, selectivity, and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Bot Verification [rasayanjournal.co.in]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. krishgen.com [krishgen.com]
- 30. assaygenie.com [assaygenie.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. resources.bio-techne.com [resources.bio-techne.com]
- 33. abcam.co.jp [abcam.co.jp]
Methodological & Application
Application Notes and Protocols for the Anticancer Evaluation of 1-Phenyl-1H-pyrazol-5-ol Analogs
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2][3][4] Pyrazole-containing compounds have been shown to exert their antitumor effects through diverse mechanisms, such as the inhibition of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific subclass: 1-phenyl-1H-pyrazol-5-ol analogs.
This application note details a systematic, multi-tiered approach to characterize the anticancer potential of novel this compound analogs, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided herein are established, robust, and designed to yield reproducible and insightful data, forming a self-validating system for the comprehensive assessment of these promising compounds.
Pre-Analytical Phase: Compound and Cell Line Preparation
A critical first step in any anticancer evaluation is the meticulous preparation of the test compounds and the selection and maintenance of appropriate cancer cell lines.
Compound Handling and Solubilization
-
Stock Solution Preparation : Accurately weigh the this compound analog and dissolve it in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare working solutions by serial dilution in the appropriate cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).
Cancer Cell Line Selection and Culture
The choice of cancer cell lines is pivotal and should ideally represent a variety of tumor types to assess the spectrum of activity.
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT-116 | Colon Carcinoma | p53 wild-type, good for apoptosis studies |
| PC-3 | Prostate Carcinoma | Androgen-independent |
| HepG-2 | Hepatocellular Carcinoma | Well-differentiated liver cancer model |
Cell Culture Protocol:
-
Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Regularly subculture cells to maintain exponential growth and ensure cell viability for assays.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the this compound analogs on a panel of cancer cell lines.[7] Two robust and widely used colorimetric assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay.[8][9][10]
Scientific Rationale
-
SRB Assay : This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. It is a simple, sensitive, and reproducible method for assessing cell density.[11]
-
MTT Assay : This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[9][10] The amount of formazan is proportional to the number of metabolically active cells.[10]
Comparing results from both assays can provide insights into whether a compound causes direct cell death (protein loss) or metabolic inhibition.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 1: Sulforhodamine B (SRB) Assay
-
Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.
-
Fixation : Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.[7]
Data Presentation: IC50 Values
The IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing the potency of the analogs.[7]
Table 2: Hypothetical IC50 Values (µM) of this compound Analogs after 48h Treatment
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT-116 |
| Analog A | 15.2 | 25.8 | 18.5 | 12.1 |
| Analog B | 3.5 | 5.1 | 4.2 | 2.9 |
| Analog C | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 0.9 |
Tier 2: Mechanistic Elucidation
Analogs demonstrating potent cytotoxicity (e.g., Analog B from Table 2) should be advanced to mechanistic studies to understand how they induce cell death. Key cellular processes to investigate are apoptosis and cell cycle progression.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment : Seed cells (e.g., 1 x 10^6) in a 6-well plate and treat with the this compound analog at its IC50 and 2x IC50 concentrations for 24-48 hours.[12] Include vehicle-treated cells as a negative control.
-
Cell Harvesting : Collect both floating and adherent cells. Centrifuge at approximately 300 x g for 5 minutes.[14]
-
Washing : Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS).[12]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis : Analyze the samples immediately (within 1 hour) using a flow cytometer.
Data Interpretation:
-
Annexin V(-) / PI(-) : Viable cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[5] PI is a fluorescent dye that intercalates with DNA stoichiometrically. The fluorescence intensity of PI is directly proportional to the DNA content within a cell.[14] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment : Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting : Harvest approximately 1 x 10^6 cells by centrifugation.[14]
-
Washing : Wash the cell pellet with PBS.
-
Fixation : Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15] Incubate on ice for at least 30 minutes.[14] Cells can be stored at 4°C for several weeks at this stage.[16]
-
Washing : Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[14][15]
-
RNase Treatment : Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15][16]
-
Incubation : Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.[15]
Mechanism of Action Workflow
Caption: Workflow for elucidating the mechanism of action.
Tier 3: Target Validation and Signaling Pathway Analysis
Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to identify the specific molecular targets and signaling pathways affected by the this compound analogs. Western blotting is the gold-standard technique for this purpose.[17][18]
Scientific Rationale
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[18][19] By using antibodies against key regulatory proteins, researchers can determine if the test compound alters their expression levels or phosphorylation status (a common mechanism of protein activation or inactivation).[20][21]
Potential Pathways to Investigate:
-
Apoptosis Pathway : Examine levels of Bcl-2 family proteins (e.g., Bcl-2, Bax), caspases (e.g., Cleaved Caspase-3, Cleaved Caspase-9), and PARP (Poly (ADP-ribose) polymerase).
-
Cell Cycle Regulation : Investigate cyclins and cyclin-dependent kinases (CDKs) (e.g., Cyclin D1, CDK4, p21, p27).
-
Survival Pathways : Assess key nodes in pro-survival pathways like PI3K/AKT/mTOR.[18][20]
Protocol 4: Western Blotting
-
Cell Treatment and Lysis : Treat cells with the compound as previously described. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[20]
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation : Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[17]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing : Repeat the washing step.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Tier 4: In Vivo Evaluation
Promising candidates with strong in vitro activity and a well-defined mechanism of action should be evaluated in preclinical animal models to assess their efficacy and safety in a whole-organism context.[22][23][24]
Common In Vivo Models:
-
Xenograft Models : Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[24][25] This is a widely used model to test the efficacy of a compound against human tumors.[23]
-
Syngeneic Models : Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[25] This model is essential for studying the interaction of the compound with the immune system.
Key Endpoints for In Vivo Studies:
-
Tumor Growth Inhibition (TGI) : The primary efficacy endpoint, measuring the reduction in tumor volume or weight in treated animals compared to controls.[25]
-
Survival Analysis : Monitoring the overall survival benefit provided by the treatment.
-
Toxicity Assessment : Monitoring body weight changes, clinical signs of distress, and performing histopathological analysis of major organs.[25]
The design and execution of in vivo studies are complex and must be conducted in compliance with institutional and national guidelines for animal welfare.[26]
Conclusion
The protocol outlined in this application note provides a comprehensive and logical framework for the preclinical evaluation of this compound analogs as potential anticancer agents. By progressing through a tiered approach of cytotoxicity screening, mechanistic elucidation, and in vivo validation, researchers can efficiently identify and characterize promising drug candidates for further development. The integration of multiple, self-validating assays ensures the generation of high-quality, reliable data, ultimately accelerating the journey from compound synthesis to clinical translation.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. thomassci.com [thomassci.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 22. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 23. iv.iiarjournals.org [iv.iiarjournals.org]
- 24. ijpbs.com [ijpbs.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pyrazolone Derivatives for Antimicrobial Screening
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and antimicrobial evaluation of pyrazolone derivatives. Pyrazolones represent a critical class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] This document details a robust one-pot synthesis protocol for a model 4-arylidenepyrazolone derivative and outlines the standardized broth microdilution method for determining Minimum Inhibitory Concentration (MIC) against common bacterial and fungal pathogens. The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the underlying scientific rationale to facilitate troubleshooting and adaptation.
Introduction: The Enduring Potential of the Pyrazolone Scaffold
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[3] The pyrazolone core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has been a subject of intense research due to its versatile biological profile.[4][5] First synthesized by Ludwig Knorr in 1883, this scaffold is present in several FDA-approved drugs.[1] Its derivatives have demonstrated significant potential as antibacterial and antifungal agents, making them attractive candidates for antimicrobial drug discovery programs.[1][6]
The antimicrobial efficacy of pyrazolone derivatives is often attributed to their unique structural features, which can be readily modified to tune their biological activity.[5] Structure-Activity Relationship (SAR) studies have shown that substituents on the pyrazolone ring and the phenyl rings can dramatically influence their potency and spectrum of activity.[1][7] This guide provides the foundational methods to synthesize novel pyrazolone derivatives and systematically evaluate their antimicrobial properties, enabling the exploration of this promising chemical space.
PART A: Synthesis of Pyrazolone Derivatives
Section 1: Synthetic Strategy - The Knorr Condensation and its Evolution
The classical and most reliable method for constructing the pyrazolone ring is the Knorr pyrazole synthesis.[8][9] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[10] The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolone ring.[11]
While the traditional Knorr synthesis is a two-step process, modern advancements have led to the development of highly efficient one-pot, three-component reactions.[12][13] These methods, often accelerated by microwave irradiation, combine the β-ketoester, a hydrazine, and an aldehyde in a single reaction vessel, significantly improving atom economy and reducing reaction times.[12][14] This approach is particularly amenable to the creation of compound libraries for high-throughput screening.[15]
The protocol detailed below utilizes a microwave-assisted, one-pot approach, which is valued for its efficiency, high yields, and solvent-free conditions, aligning with the principles of green chemistry.[12]
Section 2: Detailed Protocol - One-Pot, Microwave-Assisted Synthesis of 4-(4-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a model 4-arylidenepyrazolone derivative.
Causality Behind Experimental Choices:
-
Reactants: Ethyl acetoacetate serves as the 1,3-dicarbonyl component. Phenylhydrazine provides the N-N bond essential for the pyrazole ring. Anisaldehyde is used to introduce the 4-methoxybenzylidene moiety, a common substituent in bioactive molecules.
-
Microwave Irradiation: This technique provides rapid and uniform heating, drastically reducing the reaction time from hours to minutes compared to conventional heating.[12]
-
Solvent-Free: Eliminating the solvent reduces waste and simplifies the workup process. The reactants themselves form a melt under microwave conditions, facilitating the reaction.
-
Purification: Trituration with ethanol or ethyl acetate is often sufficient to remove unreacted starting materials and by-products, yielding a product of high purity. Recrystallization can be employed for further purification if necessary.
Materials:
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Phenylhydrazine (Reagent grade, ≥97%)
-
Anisaldehyde (4-methoxybenzaldehyde) (Reagent grade, ≥98%)
-
Ethanol (ACS grade) or Ethyl Acetate (ACS grade)
-
Domestic Microwave Oven (modified for chemical synthesis is ideal, but a standard oven can be used with caution and proper safety measures)
-
50 mL round-bottom flask or a dedicated microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reactant Charging: In a 50 mL flask, combine ethyl acetoacetate (1.5 mmol), phenylhydrazine (1.0 mmol), and anisaldehyde (1.0 mmol).[12]
-
Microwave Irradiation: Place the flask (unsealed) in the center of the microwave oven. Irradiate at a power of 420 W for 5-10 minutes.[12]
-
Scientist's Note: The reaction progress can be monitored by observing the formation of a solid, colored product. Reaction times may need optimization depending on the specific microwave used.
-
-
Cooling & Initial Purification: After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid mass should have formed.
-
Trituration: Add 10-15 mL of ethanol or ethyl acetate to the flask.[12] Using a spatula, break up the solid and stir vigorously for 10-15 minutes. This process, known as trituration, washes away impurities and unreacted starting materials.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2-3 mL).
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
-
Characterization: Determine the mass and calculate the percent yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The IR spectrum should show a characteristic C=O stretch for the pyrazolone ring, and NMR will confirm the aromatic and aliphatic protons.[2]
Workflow for Pyrazolone Synthesis
The following diagram illustrates the streamlined, one-pot synthesis workflow.
Caption: One-pot, microwave-assisted synthesis workflow.
PART B: Antimicrobial Screening
Section 1: Assay Selection - The Broth Microdilution Method
To quantitatively assess the antimicrobial activity of the synthesized pyrazolone derivatives, the broth microdilution method is the gold standard.[16] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It is preferred over diffusion-based methods (like the disk diffusion assay) for screening novel compounds because it provides a quantitative result (e.g., in µg/mL), which is essential for structure-activity relationship (SAR) analysis.[3][16] The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[17][18]
Section 2: Detailed Protocol - MIC Determination via Broth Microdilution
This protocol is adapted from CLSI guidelines and is suitable for screening against common bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[19][20]
Causality Behind Experimental Choices:
-
96-Well Plate Format: Allows for testing multiple concentrations and compounds simultaneously, making it a high-throughput method.[21]
-
Serial Dilution: Creates a logarithmic concentration gradient, enabling the precise determination of the MIC value across a wide range.
-
Media: Mueller-Hinton Broth (MHB) is the standard for most aerobic bacteria, while RPMI-1640 is used for fungi, as these media support robust growth and have minimal interference with the test compounds.[19][20]
-
Inoculum Standardization: The bacterial or fungal suspension is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then further diluted to ensure a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. This is critical for result reproducibility.[22]
-
Controls: Including a positive control (microorganism, no compound) and a negative control (broth only) is essential to validate the assay. A standard antibiotic (e.g., Chloramphenicol, Clotrimazole) is used as a reference.[4][5]
Materials:
-
Synthesized pyrazolone derivatives
-
Sterile 96-well microtiter plates (flat bottom)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Fungal strains (e.g., C. albicans ATCC 90028)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin, Clotrimazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized pyrazolone derivatives and the control antibiotic in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation:
-
Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to column 11 (this will be the positive growth control). Column 12 will serve as the negative control (broth only).
-
Add 2 µL of the compound stock solution to the wells in column 1. This creates the starting concentration.
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Repeat this transfer from column 2 to 3, and so on, up to column 10.
-
Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., from 100 µg/mL down to 0.195 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension 1:100 in the appropriate broth (MHB or RPMI) to achieve the final inoculum density.[20]
-
-
Inoculation:
-
Inoculate all wells from column 1 to 11 with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.
-
Do not add inoculum to column 12 (negative control).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[22]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.
Workflow for Antimicrobial Screening
This diagram outlines the standardized procedure for MIC determination.
Caption: Broth microdilution workflow for MIC determination.
Data Presentation and Interpretation
The results of the MIC assay should be tabulated for clear comparison between different pyrazolone derivatives and the standard antibiotic.
Table 1: Sample MIC Data for Synthesized Pyrazolone Derivatives
| Compound ID | R-group (on Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PYZ-01 | 4-OCH₃ | 62.5 | 125 | >250 |
| PYZ-02 | 4-Cl | 31.25 | 62.5 | 125 |
| PYZ-03 | 4-NO₂ | 15.6 | 31.25 | 62.5 |
| Chloramphenicol | (Standard) | 8 | 4 | N/A |
| Clotrimazole | (Standard) | N/A | N/A | 2 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this sample data, a preliminary SAR can be established. The presence of an electron-withdrawing group (like -NO₂ in PYZ-03) appears to enhance antimicrobial activity compared to an electron-donating group (-OCH₃ in PYZ-01). This quantitative data is crucial for guiding the next cycle of synthesis and optimization in a drug discovery project.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives [mdpi.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. japsonline.com [japsonline.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1-Phenyl-1H-pyrazol-5-ol Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, 1-phenyl-1H-pyrazol-5-ol derivatives have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have demonstrated cytotoxic effects against various human cancer cell lines, making the robust evaluation of their in vitro cytotoxicity a critical step in the drug discovery and development pipeline.[3][5]
This comprehensive guide provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure methodologically sound and reproducible results. We will delve into a multi-faceted approach, employing a panel of assays to elucidate the mechanisms of cell death, from initial metabolic compromise to the execution of apoptosis.
Choosing the Right Tools: A Multi-Assay Approach to Cytotoxicity
A single assay rarely tells the whole story of a compound's cytotoxic profile. Therefore, a multi-assay strategy is advocated to build a comprehensive understanding of how this compound derivatives impact cancer cells. This guide will focus on three key assays that probe different aspects of cellular health and death.
Core Assays for a Comprehensive Cytotoxicity Profile:
| Assay | Principle | Key Information Gained |
| MTT Assay | Measures mitochondrial reductase activity, an indicator of metabolic viability. | Provides a quantitative measure of cell proliferation and viability (IC50 values). |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | Differentiates between cytostatic and cytotoxic effects; indicates necrotic or late apoptotic cell death. |
| Caspase-3/7 Assay | Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis. | Confirms apoptosis as a mechanism of cell death and provides insights into the apoptotic pathway. |
Experimental Workflow: From Cell Culture to Data Interpretation
A logical and well-controlled experimental workflow is paramount for generating reliable cytotoxicity data. The following diagram outlines the general procedure for evaluating this compound compounds.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents
-
This compound compounds of interest
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Jurkat for leukemia)[4][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 Value:
-
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Example Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 15.2 |
| Derivative B | MCF-7 | 48 | 8.7 |
| Derivative C | A549 | 48 | 22.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 1.2 |
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Materials and Reagents
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Cell supernatant from the compound-treated 96-well plates (from the MTT assay plate before adding MTT)
-
Lysis buffer (usually provided in the kit) for positive controls
-
96-well flat-bottom assay plate
-
Microplate reader
Step-by-Step Protocol
-
Sample Collection:
-
After the desired incubation period with the this compound compounds, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
-
Preparation of Controls:
-
Maximum LDH Release Control: Add lysis buffer to untreated control wells and incubate for the time recommended by the kit manufacturer to induce complete cell lysis. Collect the supernatant.
-
Spontaneous LDH Release Control: Use the supernatant from vehicle-treated control cells.
-
Background Control: Use cell-free culture medium.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (as per the kit instructions) to all wells containing the supernatant samples and controls.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light. The reaction results in the formation of a colored formazan product.
-
-
Absorbance Reading:
-
Measure the absorbance at the wavelength specified in the kit protocol (typically around 490 nm).
-
Data Analysis and Interpretation
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100
-
An increase in LDH release in compound-treated cells compared to the vehicle control indicates a cytotoxic effect leading to compromised membrane integrity.
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal, providing a direct measure of apoptotic activity. Several pyrazole derivatives have been shown to induce apoptosis through the activation of caspase-3.[7][8]
Materials and Reagents
-
Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit)
-
Opaque-walled 96-well plates suitable for luminescence/fluorescence measurements
-
Luminometer or fluorescence plate reader
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment procedures as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the compound incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio with the culture medium (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Signal Measurement:
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
-
A significant increase in the luminescent signal in compound-treated cells indicates the activation of caspase-3/7 and the induction of apoptosis.
Mechanism of Action: A Deeper Dive into Pyrazole-Induced Apoptosis
Several studies suggest that pyrazole derivatives induce apoptosis through the intrinsic pathway.[9] This pathway is often initiated by cellular stress and involves the mitochondria. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax can be upregulated by pyrazole compounds, while anti-apoptotic proteins like Bcl-2 can be downregulated.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[1]
Caption: Simplified intrinsic apoptosis pathway induced by pyrazole compounds.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate. |
| Low signal in MTT assay | Insufficient cell number, short incubation time with MTT, compound interference. | Optimize cell seeding density. Increase MTT incubation time. Run a compound-only control to check for interference. |
| High background in LDH assay | Rough cell handling leading to premature lysis, serum in the medium. | Handle cells gently during medium changes and compound addition. Consider using serum-free medium during the final hours of incubation. |
| Conflicting results between assays | Different mechanisms of cell death, compound interfering with assay chemistry. | This can be informative. For example, high MTT inhibition but low LDH release suggests a cytostatic effect rather than cytotoxicity. |
Conclusion
The in vitro evaluation of this compound compounds requires a systematic and multi-faceted approach to accurately determine their cytotoxic potential and elucidate their mechanism of action. By employing a combination of assays such as MTT, LDH, and Caspase-3/7, researchers can gain a comprehensive understanding of how these promising compounds affect cancer cells. The protocols and insights provided in this guide are intended to facilitate robust and reproducible cytotoxicity studies, ultimately contributing to the advancement of novel anticancer therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Enzyme Inhibitors from a 1-Phenyl-1H-pyrazol-5-ol Scaffold
For: Researchers, scientists, and drug development professionals.
Preamble: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The 1-phenyl-1H-pyrazol-5-ol core, a derivative of the pyrazole scaffold, represents a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, thereby streamlining the drug discovery process.[1] Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] A notable example is Edaravone (Radicava®), a drug utilizing a 3-methyl-1-phenyl-2-pyrazolin-5-one core, which is approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[5][6][7][8] Its therapeutic effect is thought to stem from its potent antioxidant and free-radical scavenging properties, which mitigate the oxidative stress implicated in neuronal death.[5][6][9]
The versatility of the pyrazole ring system allows for extensive chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a structured workflow, from initial inhibitor design and synthesis to robust biochemical and cell-based characterization, for developing novel enzyme inhibitors based on the this compound scaffold.
Part 1: Inhibitor Design, Synthesis, and Library Development
The foundation of a successful inhibitor campaign lies in the strategic design and efficient synthesis of a focused compound library. The goal is to explore the structure-activity relationship (SAR) around the core scaffold to identify key interactions that drive potency and selectivity.
Strategic Considerations for Library Design
Before synthesis, a clear strategy is essential. Key questions to address include:
-
Target Enzyme: What is the target enzyme or enzyme family? Understanding the active site—its size, polarity, and key residues—will guide the choice of substitutions.
-
Known Binders: Are there existing inhibitors for this target? Analyzing their structures can provide a starting point for scaffold decoration.
-
Physicochemical Properties: Aim for diversity in properties like lipophilicity (LogP), hydrogen bond donors/acceptors, and molecular weight to ensure favorable drug-like characteristics.
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For instance, investigations into pyrazole-based inhibitors have shown that modifications at various positions on the pyrazole and phenyl rings can dramatically influence inhibitory activity against targets like meprin α and β or p38α mitogen-activated protein kinase (MAPK).[10][11]
General Synthesis Protocol: Knorr-Type Pyrazole Synthesis
The condensation of a β-ketoester with phenylhydrazine is a classic and reliable method for constructing the this compound core. This protocol provides a general procedure that can be adapted for various substituted starting materials.
Protocol 1: Synthesis of 3-Substituted-1-phenyl-1H-pyrazol-5-ol Derivatives
Objective: To synthesize the core pyrazole scaffold via cyclocondensation.
Materials:
-
Substituted Phenylhydrazine
-
Appropriate β-ketoester (e.g., ethyl acetoacetate for a 3-methyl substituent)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in the chosen solvent (e.g., ethanol or glacial acetic acid).
-
Reagent Addition: While stirring, add the β-ketoester (1.0 equivalent) dropwise to the solution at room temperature.[12]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for 2-6 hours.[12][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary activation energy for the initial condensation and subsequent intramolecular cyclization to form the stable pyrazole ring. Acetic acid can act as both a solvent and a catalyst.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[12]
-
Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold solvent. Recrystallize the solid from a suitable solvent like ethanol to obtain the purified 1-phenyl-3-substituted-1H-pyrazol-5-ol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Workflow for Library Synthesis and Initial Screening
Caption: High-level workflow from inhibitor design to in vitro characterization.
Part 2: Biochemical Characterization of Inhibitors
Once a library of compounds is synthesized, the next step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with a high-throughput primary screen to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of inhibition.
Primary Screening: High-Throughput Screening (HTS)
The goal of HTS is to rapidly assess a large number of compounds to identify those with any level of inhibitory activity against the target enzyme.[14] Assays must be robust, reproducible, and amenable to automation.[14][15]
Protocol 2: General HTS Protocol for Kinase Inhibitors
Objective: To identify initial hits from the compound library using a single-point concentration screen. This protocol is based on a generic fluorescence-based assay that detects ADP, a universal product of kinase reactions.[16]
Materials:
-
Target Kinase Enzyme and its specific substrate
-
Compound library dissolved in DMSO (e.g., at 10 mM)
-
Assay Buffer (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Commercial ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white microplates
-
Automated liquid handling system
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM). Dispense DMSO alone for negative controls and the positive control inhibitor for positive controls.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer and dispense it into all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Causality Note: This step is critical for inhibitors that may have a slow on-rate, ensuring they have sufficient time to interact with the target before the reaction starts.
-
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C). The duration should be within the linear range of the reaction.
-
Detection: Add the ADP detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates a second reaction that produces a detectable signal (e.g., luminescence) proportional to the amount of ADP produced.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Set a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Secondary Assays: IC₅₀ Determination
Hits from the primary screen must be confirmed. The most common secondary assay is determining the half-maximal inhibitory concentration (IC₅₀), which measures the potency of the inhibitor.
Protocol 3: Dose-Response and IC₅₀ Determination
Objective: To quantify the potency of hit compounds by generating a dose-response curve.
Procedure:
-
Serial Dilution: For each hit compound, prepare a series of dilutions in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance: Perform the same enzymatic assay as described in Protocol 2, but instead of a single concentration, test each concentration of the diluted compound in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Table 1: Example SAR Data for Hypothetical Pyrazole Inhibitors
| Compound ID | R¹ Group (at C3) | R² Group (at Phenyl C4) | Kinase X IC₅₀ (nM) |
| LEAD-001 | -CH₃ | -H | 850 |
| LEAD-002 | -CF₃ | -H | 220 |
| LEAD-003 | -CH₃ | -Cl | 450 |
| LEAD-004 | -CF₃ | -Cl | 75 |
| LEAD-005 | -Cyclopropyl | -Cl | 150 |
This table illustrates how systematic modification of the scaffold can lead to improved potency. The data suggests that an electron-withdrawing -CF₃ group at the R¹ position and a halogen at the R² position are beneficial for activity.
Mechanism of Action (MoA) Studies
Understanding how an inhibitor works is critical. MoA studies determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is typically done by measuring enzyme kinetics at varying substrate concentrations in the presence of the inhibitor.
Protocol 4: Enzyme Kinetic Analysis
Objective: To determine the mechanism of inhibition by analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.
Procedure:
-
Assay Setup: Set up the enzymatic assay with a range of substrate concentrations (e.g., 0.2x to 5x the Kₘ of the substrate).
-
Inhibitor Conditions: Run the full set of substrate concentrations in the absence of the inhibitor (control) and in the presence of at least two fixed concentrations of the inhibitor (e.g., 1x and 2x the IC₅₀).
-
Data Acquisition: Measure the initial reaction velocity (rate) for each condition.
-
Data Analysis:
-
Plot the reaction rate versus substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each condition.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.
-
Interpreting Lineweaver-Burk Plots for MoA
Caption: Visual guide to identifying inhibition mechanisms from kinetic data.
Part 3: Cell-Based Assay Validation
Biochemical assays are essential, but they don't capture the complexity of a cellular environment. Cell-based assays are a critical next step to confirm that an inhibitor is active in a more biologically relevant context, assessing factors like cell permeability and target engagement.[17]
Protocol 5: Cellular Target Engagement Assay (Western Blot)
Objective: To determine if the inhibitor can engage and inhibit its target kinase within a cell, typically by measuring the phosphorylation of a downstream substrate.[17]
Materials:
-
Relevant cell line (e.g., a cancer cell line where the target kinase is active)
-
Cell culture medium and supplements
-
Test inhibitor and controls
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated substrate, one for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 6-well) and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., 0.1x to 10x the biochemical IC₅₀) for a defined period (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.
-
Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated substrate of the target kinase.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis and Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (or a housekeeping protein like GAPDH) to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
A successful result—a dose-dependent reduction in the phosphorylation of the target's substrate—provides strong evidence that the compound is cell-permeable and effectively inhibits the target enzyme in a cellular context.
Conclusion
The this compound scaffold is a highly versatile and validated starting point for the development of novel enzyme inhibitors.[2][4] By employing a systematic and logical workflow that combines rational library design, efficient synthesis, and a tiered screening cascade—from high-throughput biochemical assays to mechanistic and cell-based validation—researchers can effectively navigate the early stages of the drug discovery process. Each protocol described herein is designed to be a self-validating system, with built-in controls and clear endpoints, ensuring the generation of robust and reliable data. This structured approach maximizes the potential for identifying potent and selective lead compounds for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone - Wikipedia [en.wikipedia.org]
- 7. radicava.com [radicava.com]
- 8. mt-pharma-america.com [mt-pharma-america.com]
- 9. drugtopics.com [drugtopics.com]
- 10. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 15. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of 1-phenyl-1H-pyrazol-5-ol Derivatives
Abstract
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1-phenyl-1H-pyrazol-5-ol derivatives, a class of compounds recognized for its significant therapeutic potential.[1][2][3][4] As computational methods become increasingly integral to drug discovery, a robust and well-validated docking workflow is paramount for accurately predicting ligand-protein interactions and guiding rational drug design.[5][6] This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure scientific rigor and reproducibility. We will cover the entire workflow: from initial protein and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data.
Foundational Principles: The "Why" Behind the "How"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7] The core objective is to identify the most plausible binding pose and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.
-
The Driving Force: Interactions are governed by principles of intermolecular forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.[8][9]
-
Scoring Functions: Docking programs employ mathematical scoring functions to approximate the binding free energy (ΔG) of the protein-ligand complex. A more negative score typically signifies a more favorable and stronger binding interaction.[8][10] Understanding the components of this score helps in rationalizing why one derivative might be more potent than another.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[11] Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, making them excellent candidates for computational investigation.[1][3][4][12]
The Comprehensive Molecular Docking Workflow
A successful docking study is a systematic process. The following workflow provides a high-level overview of the essential stages, each of which will be detailed in the subsequent protocols.
Caption: High-level workflow for a molecular docking study.
Protocol 1: Receptor Preparation
The quality of the initial protein structure is a critical determinant of docking accuracy. The goal is to prepare a biologically relevant and computationally clean macromolecule.
Methodology:
-
Structure Acquisition:
-
Navigate to the Protein Data Bank (PDB).
-
Search for the target protein of interest. Select a high-resolution (ideally < 2.5 Å) X-ray crystal structure. If multiple structures are available, choose one complexed with a ligand similar to your pyrazole series, as this often represents a more biologically relevant conformation.
-
-
Initial Cleaning:
-
Load the downloaded PDB file into a molecular visualization tool (e.g., BIOVIA Discovery Studio Visualizer, UCSF Chimera, PyMOL).
-
Rationale: PDB files contain crystallographic artifacts that are not relevant to the docking simulation.
-
Action: Remove all non-essential components, including water molecules, co-solvents, ions, and any co-crystallized ligands.[13][14][15] If a water molecule is known to mediate a key interaction between the protein and known inhibitors, it may be retained, but this is an advanced step requiring strong prior evidence.[15][16] If the biological unit is a monomer, delete any additional protein chains.[15]
-
-
Structural Refinement:
-
Rationale: The crystal structure is a static image and may lack hydrogen atoms or have incomplete side chains. These must be added to ensure correct ionization states and potential for hydrogen bonding.
-
Action:
-
-
Final File Conversion:
-
Rationale: Docking programs require specific file formats that include atomic coordinates, charge information, and atom types.
-
Action: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina and related software.[18] This can be done using AutoDock Tools.
-
Protocol 2: Ligand Preparation
Each this compound derivative must be converted into a suitable 3D format with correct chemical properties.
Methodology:
-
Obtain 2D Structures:
-
Draw the series of pyrazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download their SDF files from a database like PubChem.
-
-
Generate 3D Conformations:
-
Convert the 2D structures into 3D coordinates.
-
Rationale: A realistic, low-energy 3D conformation is essential for the docking algorithm to work efficiently.
-
Action: Perform an energy minimization of each ligand using a force field like MMFF94 or AM1.[15] Software like Open Babel or Avogadro can perform this step.
-
-
Define Chemical Properties:
-
Rationale: The docking program needs to know which bonds in the ligand are rotatable to allow for conformational flexibility during the simulation. It also requires partial charges for electrostatic calculations.
-
Action:
-
Assign partial charges. Gasteiger charges are commonly used for small organic molecules.[19]
-
Define the rotatable (torsional) bonds. This is typically handled automatically by software like AutoDock Tools.
-
-
-
Final File Conversion:
Protocol 3: Execution of Molecular Docking
This protocol uses AutoDock Vina as the example software, as it is widely used, validated, and freely available.[20]
Methodology:
-
Protocol Validation (Self-Validating System):
-
Rationale: Before docking your novel pyrazole derivatives, you must validate that your chosen parameters can reproduce known experimental results.[21] This is the most critical step for ensuring the trustworthiness of your study.
-
Action (Redocking):
-
Take the co-crystallized ligand that was originally in your PDB file (and removed in Protocol 1).
-
Prepare this ligand using Protocol 2.
-
Dock this ligand back into the binding site of its own protein using the exact same settings you plan to use for your study.
-
Success Criterion: Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating your protocol is reliable.[16][22][23][24]
-
-
Caption: Workflow for validating the docking protocol via redocking.
-
Grid Box Generation:
-
Rationale: The docking algorithm does not search the entire protein surface. You must define a specific three-dimensional search space, the "grid box," where the program will attempt to place the ligand.[25]
-
Action: Center the grid box on the known active site of the protein. If the active site is unknown, you can use the coordinates of the co-crystallized ligand or use site-finder programs. The size of the box should be large enough to encompass the entire binding pocket and allow for ligand rotation.[18][26]
-
-
Create Configuration File:
-
Prepare a text file (e.g., conf.txt) that specifies the input files and grid parameters for Vina.[18]
-
Example conf.txt:
-
-
Run the Simulation:
-
Open a command-line terminal.
-
Execute the Vina program with the configuration file as input.
-
Command: vina --config conf.txt
-
Analysis and Interpretation of Results
Methodology:
-
Evaluate Binding Affinity:
-
Open the generated log file (docking_log_1.txt).
-
The file will list the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. The most negative value corresponds to the highest predicted affinity.[8]
-
-
Visualize and Analyze Interactions:
-
Rationale: A good score is meaningless if the binding pose is not physically plausible or does not form key interactions. Visual inspection is mandatory.[8]
-
Action:
-
Load the prepared receptor PDBQT and the docking output PDBQT file into PyMOL or Discovery Studio Visualizer.[27][28][29]
-
Examine the top-ranked pose of your pyrazole derivative within the protein's active site.
-
Identify key intermolecular interactions:
-
Hydrogen Bonds: Look for interactions between donor/acceptor atoms (e.g., the pyrazol-5-ol hydroxyl group, backbone amides).
-
Hydrophobic Interactions: Identify contacts between nonpolar groups (e.g., the phenyl rings) and hydrophobic pockets in the protein.
-
Pi-Pi Stacking: Look for favorable stacking between aromatic rings of the ligand and residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Use the software's tools to generate 2D interaction diagrams for clear visualization and publication.[10][28][30]
-
-
Caption: Logical process for identifying promising hits from docking results.
Data Summary and Structure-Activity Relationship (SAR)
Organizing the data systematically is key to understanding the structure-activity relationships (SAR) within your pyrazole derivative series.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| PZ-01 | H (unsubstituted) | -7.8 | Tyr201, Phe345, Leu401 | 1 (with Tyr201) |
| PZ-02 | 4-Cl | -8.5 | Tyr201, Phe345, Val349 | 1 (with Tyr201) |
| PZ-03 | 4-OH | -9.2 | Tyr201, Ser205, Phe345 | 2 (with Tyr201, Ser205) |
| PZ-04 | 4-OCH3 | -8.9 | Tyr201, Phe345, Met405 | 1 (with Tyr201) |
| PZ-05 | 3,4-diCl | -8.7 | Tyr201, Val349, Leu401 | 1 (with Tyr201) |
Analysis of Hypothetical Data: The table suggests that adding a hydroxyl group at the R4 position (PZ-03) significantly improves binding affinity, likely by forming an additional hydrogen bond with Ser205. This provides a clear, actionable insight for the next round of drug design.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. adrianomartinelli.it [adrianomartinelli.it]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpbs.com [ijpbs.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. medium.com [medium.com]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. m.youtube.com [m.youtube.com]
- 30. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Notes & Protocols: The Utility of 1-Phenyl-1H-pyrazol-5-ol as a Pivotal Intermediate in Modern Drug Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. More than a mere reagent, this molecule, existing in tautomeric equilibrium with 1-phenyl-3-methyl-5-pyrazolone, serves as a foundational scaffold for a range of therapeutic agents. We will dissect its synthesis, focusing on the venerable Knorr pyrazole synthesis, and elucidate its application as a direct active pharmaceutical ingredient (API) in the form of Edaravone, as well as an intermediate for further molecular elaboration. The protocols herein are presented with a focus on mechanistic understanding and reproducibility, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Pyrazolone Core in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring that is a cornerstone in the development of a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties.[3][4][5][6]
Within this class, this compound, and its more stable tautomer, 1-phenyl-3-methyl-5-pyrazolone (PMP), stands out.[7][8] This compound is not only a versatile synthetic intermediate but is also an approved drug known as Edaravone.[8][9] Edaravone is utilized for its potent antioxidant and free radical scavenging properties in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[8][9][10] The reactivity of its C4 methylene group and its unique electronic structure make it an ideal starting point for synthesizing a diverse library of drug candidates.
Foundational Synthesis: The Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
The most reliable and widely adopted method for preparing the pyrazolone core is the Knorr pyrazole synthesis, a cyclocondensation reaction. This process involves the reaction of a β-ketoester, typically ethyl acetoacetate, with a hydrazine derivative, in this case, phenylhydrazine.[9][11]
Mechanistic Rationale
The reaction's regioselectivity is dictated by the differential reactivity of the carbonyl groups in the β-ketoester. The ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine than the ester carbonyl. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol to yield the stable five-membered pyrazolone ring.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. 1-Phenyl-3-Methyl-5-Pyrazolone/PMP [chemball.com]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol
Welcome to the technical support guide for the synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-ol (also known as Edaravone or PMP). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.
Synthesis Overview: The Knorr Pyrazole Synthesis
The most prevalent and reliable method for synthesizing 1-phenyl-3-methyl-1H-pyrazol-5-ol is a variation of the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with phenylhydrazine.[1][2][3] The reaction proceeds under acidic catalysis and heating, followed by the loss of ethanol and water to form the stable pyrazolone ring.
The product exists in multiple tautomeric forms, with the OH-pyrazole form (1-phenyl-3-methyl-1H-pyrazol-5-ol) and the CH-pyrazolone form (1-phenyl-3-methyl-5-pyrazolone) being the most significant. The enol tautomer is generally the major and more stable structural form observed.[1][4]
Reaction Mechanism
The synthesis follows a well-established two-step mechanism:
-
Hydrazone Formation: The more reactive nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration, to form a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone performs a nucleophilic attack on the ester carbonyl, leading to a ring closure. The elimination of an ethanol molecule yields the final pyrazolone product.[1][2]
Caption: Knorr Pyrazolone Synthesis Workflow.
Troubleshooting Guide: Improving Your Yield
Low yield is a common frustration in organic synthesis. This guide addresses the most frequent issues encountered during the preparation of 1-phenyl-3-methyl-1H-pyrazol-5-ol.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Impure Starting Materials: Purity of phenylhydrazine and ethyl acetoacetate is critical. Impurities can inhibit the reaction or lead to side products.[5] | Action: Use freshly distilled phenylhydrazine and high-purity ethyl acetoacetate. Confirm purity via NMR or GC-MS if possible. |
| Suboptimal Temperature: The reaction requires sufficient thermal energy for both condensation and cyclization. Temperatures that are too low result in an incomplete reaction. | Action: Ensure the reaction mixture is heated to reflux, typically around 100-120°C.[1] Monitor the internal temperature of the reaction. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have been consumed. | |
| Formation of Side Products / Impure Product | Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or side reactions. | Action: While a 1:1 molar ratio is standard, a slight excess of phenylhydrazine (e.g., 1.1 equivalents) can sometimes be used to ensure the complete consumption of the ketoester.[4] |
| Ineffective Catalyst: The acid catalyst is crucial for protonating the carbonyl groups, making them more electrophilic. | Action: Use a few drops of glacial acetic acid as a catalyst.[1] Ensure the acid is not degraded. Some protocols also report success without a catalyst, relying on thermal conditions alone.[2] | |
| Product Loss During Workup | Premature Precipitation: Adding cold water or cooling the reaction mixture too quickly can trap impurities within the solid product. | Action: After confirming reaction completion via TLC, add water to the hot reaction mixture with stirring to induce precipitation.[1] This often results in a cleaner solid. |
| Incomplete Precipitation: The product has some solubility in the reaction solvent and water/ethanol mixtures. | Action: After precipitation with water, cool the mixture in an ice bath for at least 30-60 minutes before filtration to maximize the recovery of the solid product. | |
| Inefficient Washing: Residual starting materials or acetic acid may remain on the product. | Action: Wash the filtered solid with cold water to remove water-soluble impurities, followed by a small amount of cold ethanol or diethyl ether to remove organic residues.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A: Ethanol, 1-propanol, and glacial acetic acid are commonly used solvents that work well.[1] Some highly efficient protocols have been developed under solvent-free conditions, which can be advantageous for green chemistry and scalability.[2] The choice of solvent can affect reaction kinetics and solubility of reactants.[5]
Q2: How do I properly monitor the reaction with TLC? A: Prepare a TLC plate with three lanes: one for your ethyl acetoacetate starting material, one for the reaction mixture, and one for a co-spot (both starting material and reaction mixture). Use a mobile phase such as 30% ethyl acetate in hexanes.[1] The disappearance of the ethyl acetoacetate spot in the reaction mixture lane indicates the reaction is complete. The product will be a new, more polar spot.
Q3: My final product has a lower-than-expected melting point. What does this mean? A: A low or broad melting point range typically indicates the presence of impurities. The literature melting point for 1-phenyl-3-methyl-1H-pyrazol-5-ol is approximately 126-128°C.[2] If your melting point is low, recrystallization is necessary. A common solvent for recrystallization is aqueous ethanol.[3]
Q4: Can other β-dicarbonyl compounds be used? A: Yes, the Knorr pyrazole synthesis is versatile. You can use other 1,3-dicarbonyl compounds to produce different pyrazole derivatives.[6][7] For example, using ethyl benzoylacetate with phenylhydrazine will yield a different pyrazolone.[1]
Q5: What is the role of the acid catalyst? A: The acid catalyst (e.g., glacial acetic acid) protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6] This speeds up the formation of the hydrazone intermediate.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
common side products in Knorr pyrazole synthesis and avoidance
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of pyrazole and pyrazolone derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the purity and yield of your target compounds. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, particularly pH.[1]
-
Understanding the Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[2][3] With an unsymmetrical hydrazine (e.g., phenylhydrazine), the more nucleophilic nitrogen (typically the substituted one) will preferentially attack. With an unsymmetrical dicarbonyl, the initial attack will be directed towards the more electrophilic and less sterically hindered carbonyl carbon.
-
Strategies for Control:
-
pH Adjustment: This is the most critical factor. Under acidic conditions, the terminal nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the substituted nitrogen. Conversely, under neutral or basic conditions, the terminal nitrogen is more nucleophilic. Acid catalysis generally accelerates the reaction, but careful control of pH is essential for selectivity.[4]
-
Steric and Electronic Tuning: Bulky substituents on either the hydrazine or the dicarbonyl compound will direct the reaction towards the less sterically hindered pathway. Electron-withdrawing groups on the dicarbonyl can enhance the electrophilicity of a specific carbonyl carbon, making it a more favorable site for initial attack.
-
Q2: My reaction mixture turns a dark yellow or red color, and I'm observing multiple impurities on my TLC. What is the cause and how can I prevent it?
A2: The development of color and the appearance of multiple spots on a TLC plate are often indicative of side reactions involving the hydrazine reagent.[5] Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation and decomposition, especially at elevated temperatures and in the presence of acid.[6]
-
Hydrazine Decomposition: Under acidic conditions, hydrazines can undergo decomposition to form various byproducts. While the exact decomposition pathways can be complex, they can lead to the formation of colored and often difficult-to-remove impurities.
-
Avoidance Strategies:
-
Use of Hydrazine Salts: Employing a more stable salt of the hydrazine, such as phenylhydrazine hydrochloride, can significantly improve the cleanliness of the reaction. The free hydrazine can be generated in situ by the addition of a weak base like sodium acetate or potassium acetate. This approach helps to minimize the concentration of free hydrazine at any given time, reducing the likelihood of decomposition.
-
Temperature Control: Avoid excessive heating. While the Knorr synthesis often requires elevated temperatures, running the reaction at the lowest effective temperature can minimize hydrazine decomposition. Monitoring the reaction progress by TLC is crucial to avoid prolonged heating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the hydrazine.
-
Q3: I have isolated my pyrazole product, but it is contaminated with a higher molecular weight byproduct. Could this be a bis-pyrazole?
A3: The formation of a bis-pyrazole is a possible side reaction, although less commonly reported than regioisomerism. This typically occurs when there is an excess of the 1,3-dicarbonyl compound or under specific reaction conditions that favor a second condensation reaction.
-
Plausible Mechanism: A bis-pyrazole can form if a second molecule of the 1,3-dicarbonyl compound reacts with the newly formed pyrazole. This is more likely if the pyrazole ring possesses a nucleophilic site that can react with a carbonyl group of the dicarbonyl.
-
Mitigation:
-
Stoichiometry Control: Careful control of the stoichiometry, ensuring that the hydrazine is not the limiting reagent, can help to suppress the formation of bis-pyrazoles. Using a slight excess of the hydrazine is a common strategy.[5]
-
Reaction Time and Temperature: Minimizing the reaction time and temperature can also reduce the likelihood of this and other side reactions.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions consuming starting materials; Product loss during workup. | Monitor reaction progress by TLC to ensure completion. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. For pyrazolones, avoid excess solvent during recrystallization as they can be quite soluble.[7] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Carefully control the reaction pH. Consider the steric and electronic properties of your substrates to predict the major isomer. Fractional crystallization or chromatography may be necessary for separation. |
| Colored Impurities | Decomposition of the hydrazine reagent. | Use a hydrazine salt (e.g., hydrochloride) with a weak base. Run the reaction at the lowest effective temperature and under an inert atmosphere.[6] |
| Oily Product/Failure to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Self-Condensation of Dicarbonyl | The 1,3-dicarbonyl compound reacting with itself. | This is more common under basic conditions but can occur under acidic conditions. Add the dicarbonyl compound slowly to the reaction mixture containing the hydrazine to maintain a low concentration of the dicarbonyl. |
Optimized Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone, a common variation of the Knorr synthesis.[2]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate/70% hexane).
-
Once the ketoester is consumed, add water to the hot reaction mixture with stirring to induce precipitation.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Minimizing Impurities in the Synthesis of a Phenyl-Substituted Pyrazole
This protocol incorporates strategies to minimize the formation of colored impurities from hydrazine decomposition.
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Phenylhydrazine hydrochloride (1.1 equivalents)
-
Potassium acetate (1.1 equivalents)
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid.
-
Add phenylhydrazine hydrochloride and potassium acetate to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere at a moderate temperature (e.g., reflux in ethanol or 80-100°C in acetic acid).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, add water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Purify the product by recrystallization or column chromatography. For colored impurities, a wash with a non-polar solvent like toluene over a silica plug can be effective.[6]
Visualizing Reaction Pathways
General Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Logic for Side Product Formation
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Chromatography Purification of 1-phenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the chromatographic purification of 1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible purification outcomes.
Introduction to the Challenges
This compound is a polar heterocyclic compound with a propensity for tautomerism, existing in CH, OH, and NH forms depending on the solvent, pH, and substituents.[1][2][3] This inherent chemical characteristic, combined with its polarity, presents unique challenges during chromatographic purification. Common issues include poor peak shape (tailing), co-elution with structurally similar impurities, and variable retention times. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying this compound?
A1: The most frequent cause of peak tailing for this polar, acidic compound is secondary interactions between the analyte and the stationary phase.[4][5] Specifically, the hydroxyl group of the pyrazolol can interact strongly with acidic silanol groups present on the surface of standard silica-based columns, leading to a distorted peak shape.[5][6]
Q2: Which chromatographic mode is best suited for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the purification of pyrazole derivatives like this compound.[7][8] This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is well-suited for retaining and separating polar analytes.
Q3: Can tautomerism of this compound affect my chromatography?
A3: Yes, tautomerism can significantly impact the chromatographic separation. The different tautomers (CH, OH, and NH forms) can exist in equilibrium and may have different polarities and affinities for the stationary phase.[1][2] If the interconversion between tautomers is slow on the chromatographic timescale, it can lead to broadened or split peaks. Controlling the mobile phase pH is crucial to ensure the analyte exists predominantly in a single, consistent form.[9]
Q4: What are the likely impurities I might encounter?
A4: A common impurity in the synthesis of substituted pyrazoles is the formation of regioisomers, especially when using unsymmetrical starting materials.[10][11] For this compound, starting material impurities and by-products from side reactions are also possible. Analytical techniques like LC-MS and NMR are recommended to identify any persistent impurities.[12]
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing
Peak tailing is a common problem when purifying polar compounds like this compound. A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 indicates a significant issue that needs to be addressed.[6]
-
Secondary Silanol Interactions: The primary culprit for peak tailing of polar, acidic, or basic compounds is the interaction with residual silanol groups on the silica backbone of the stationary phase.[4][5]
-
Solution 1: Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (around 2.5-3.0) by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[5][7] This protonates the silanol groups, minimizing their ability to interact with the acidic pyrazolol.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the surface to block a significant portion of the residual silanol groups.[4][13]
-
Solution 3: Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of acidic compounds by interacting with the silanol groups. However, this can complicate purification and is less common in modern practice.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6]
-
Solution: Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[4]
-
Caption: Troubleshooting decision tree for peak tailing.
Issue 2: Poor Resolution and Co-elution of Impurities
Achieving baseline separation of this compound from its impurities, particularly regioisomers, can be challenging due to their similar chemical properties.[10]
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier to the aqueous phase directly control retention and selectivity.[14]
-
Solution 1: Solvent Scouting: If using acetonitrile, try substituting it with methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds due to enhanced π-π interactions with phenyl-containing stationary phases.[15]
-
Solution 2: Optimize Gradient: A shallow gradient profile around the elution point of the target compound can significantly improve the resolution between closely eluting peaks.
-
-
Inappropriate Stationary Phase: While C18 is a good starting point, it may not provide sufficient selectivity for all impurity profiles.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, good for a wide range of polarities.[8] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, isomers, providing alternative selectivity to C18.[15][17] |
| Biphenyl | Hydrophobic & enhanced π-π interactions | Aromatic and moderately polar compounds, often providing unique selectivity for isomers.[16] |
| Polar-Embedded | Hydrophobic & hydrogen bonding | Polar compounds, offering good peak shape for acidic and basic analytes.[13] |
Issue 3: Low or No Recovery of the Compound
Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the analyte.
-
Irreversible Adsorption: Strong, non-specific binding of the compound to the column can lead to poor recovery.
-
Solution 1: Column Passivation: Before injecting the sample, perform a few blank injections with a high concentration of a similar compound or the mobile phase at a high organic percentage to occupy active sites.
-
Solution 2: Sample Dissolvent: Ensure the sample is dissolved in a solvent that is no stronger than the initial mobile phase. Dissolving the sample in a strong solvent can cause it to precipitate on the column when it comes into contact with the weaker mobile phase.[6][9]
-
-
Compound Instability: The pH of the mobile phase could potentially lead to the degradation of this compound.
-
Solution: Screen for compound stability at the intended mobile phase pH before performing the purification. Collect fractions and re-analyze them after a period to check for degradation.
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B (column wash)
-
30-31 min: 90% to 10% B
-
31-35 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection Wavelength: 254 nm (or determine the optimal wavelength from a UV scan).[7]
-
Injection Volume: 5-20 µL.[7]
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.[7]
Caption: Workflow for HPLC method optimization.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Choosing Your LC Stationary Phase [discover.restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up 1-Phenyl-1H-pyrazol-5-ol Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 1-phenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during process development and large-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of pyrazolone chemistry.
Section 1: Core Synthesis & Mechanism
The industrial synthesis of this compound predominantly relies on the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between phenylhydrazine and a β-ketoester, most commonly ethyl acetoacetate (EAA).[1][2] This reaction, while straightforward on a lab scale, presents several challenges during scale-up related to reaction control, purity, and product isolation.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the pyrazolone ring.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during synthesis and scale-up.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a common frustration and can stem from several factors, especially during scale-up.[3]
-
Incomplete Reaction: The cyclocondensation can be slower than expected at a larger scale.
-
Causality: Inefficient mixing in large reactors can lead to poor mass transfer between reactants, slowing down the reaction rate.[4]
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider a moderate increase in reaction time or temperature, but monitor closely for impurity formation. The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate hydrazone formation.[3]
-
-
Side Reactions: The formation of unwanted byproducts is a major cause of yield loss.
-
Causality: Phenylhydrazine can undergo degradation, especially if it is of low purity or exposed to air and light.[3] This can lead to colored impurities.
-
Solution: Use high-purity phenylhydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen).
-
-
Product Precipitation Issues: The product may not fully crystallize from the reaction mixture.
-
Causality: The choice of solvent is critical. A solvent that works well on a small scale may not be optimal for large batches where solubility profiles can differ.[4]
-
Solution: After the reaction is complete, cool the mixture slowly and then hold it in an ice bath for an extended period (1-2 hours) to maximize precipitation before filtration.[3]
-
Q2: I'm observing a significant impurity in my final product by HPLC/NMR. What is it likely to be and how can I prevent it?
A2: The most common impurity is the formation of a regioisomer.
-
Isomer Formation: When using an unsymmetrical β-ketoester like ethyl acetoacetate, the reaction can yield two different pyrazolone isomers. The nucleophilic nitrogen of phenylhydrazine can attack either of the two carbonyl groups of the ketoester.[5]
-
Causality: The regioselectivity is influenced by steric and electronic differences between the carbonyl groups and the reaction pH.[5][6] Strongly acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens and favor one pathway over the other.[5]
-
Prevention:
-
pH Control: The reaction is highly pH-sensitive. Maintaining a slightly acidic pH (e.g., 5.0-6.5) often provides the best selectivity for the desired isomer.[7] A patent suggests adjusting the pH of a methanol solution of phenylhydrazine with hydrochloric acid before adding the ketoester.[7]
-
Temperature Control: The reaction is exothermic. Poor temperature control, a common issue in large reactors due to a lower surface-area-to-volume ratio, can lead to temperature spikes that favor the formation of the undesired isomer.[4]
-
Controlled Reagent Addition: Add the phenylhydrazine dropwise to the solution of ethyl acetoacetate. This helps to manage the exotherm and maintain a consistent reaction temperature.[4][8]
-
-
Q3: The product is difficult to filter and purify. What can I do to improve the work-up procedure?
A3: Work-up and purification are critical steps where significant product loss can occur at scale.
-
Poor Crystal Quality: If the product precipitates as a fine, amorphous solid, it can clog filters and be difficult to wash effectively.
-
Causality: Rapid cooling or "crashing out" of the product from solution leads to poor crystal formation.
-
Solution: Implement a controlled cooling profile. Once the reaction is complete, cool the mixture slowly to ambient temperature, then gradually cool further to 0-5°C. Holding the slurry at this temperature with gentle agitation for several hours can improve crystal size and morphology.
-
-
Solvent Selection for Recrystallization:
-
Causality: The initial reaction solvent (often ethanol or acetic acid) may not be the ideal solvent for recrystallization.
-
Solution: A common and effective solvent for recrystallizing pyrazolones is ethanol.[8][9] The crude product can be dissolved in hot ethanol and then cooled to induce crystallization, leaving many impurities behind in the mother liquor. Washing the filtered solid with a small amount of cold ethanol helps remove residual soluble impurities.[3]
-
Section 3: Scale-Up Protocol & Key Parameters
This section provides a generalized protocol for scaling up the synthesis, highlighting critical control points.
Experimental Protocol: Scale-Up Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Reactor Setup: Charge a suitable reactor with methanol.
-
pH Adjustment: Add phenylhydrazine (1.0 eq) to the methanol and stir. Carefully add concentrated hydrochloric acid to adjust the pH to between 5.0 and 6.5.[7]
-
Initial Heating: Heat the solution to approximately 75°C.[7]
-
Controlled Addition: Begin the dropwise addition of ethyl acetoacetate (1.0 eq) over a period of 60 minutes, ensuring the internal reaction temperature is maintained between 55-60°C.[7] This slow addition is crucial for managing the reaction exotherm.[4]
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1.5-2 hours.[7]
-
Solvent Removal & Neutralization: Distill off the methanol. Adjust the pH of the remaining mixture to neutral.[7]
-
Crystallization: Cool the reaction mixture slowly, then chill in an ice bath to maximize product precipitation.
-
Isolation: Collect the crude product by filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Range/Value |
| pH | Not always controlled | Critical for regioselectivity and minimizing side reactions.[3][5] | 5.0 - 6.5[7] |
| Temperature | Easy to control | Difficult heat dissipation; risk of hot spots and runaway reactions.[4] | 55 - 60°C during addition[7] |
| Reagent Addition | Often rapid | Critical for managing exotherm and concentration gradients.[4] | Slow, dropwise addition |
| Mixing | Magnetic stirrer | Mechanical agitation needed to ensure homogeneity.[4] | Sufficient RPM to maintain solids suspension |
| Atmosphere | Ambient air | Phenylhydrazine is sensitive to air oxidation.[3] | Inert (Nitrogen) |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when working with phenylhydrazine at a large scale?
-
A: Phenylhydrazine is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen and mutagen.[10] It is also combustible and can react violently with strong oxidants.[11][12] Always handle it in a well-ventilated area (e.g., a fume hood), use appropriate personal protective equipment (gloves, eye protection, lab coat), and have emergency procedures in place.[10]
-
-
Q: Can I use a different β-ketoester?
-
A: Yes, the Knorr synthesis is versatile. However, using a different β-ketoester will result in a different substituent at the 3-position of the pyrazolone ring. The reactivity and potential for isomer formation will vary depending on the specific ketoester used.
-
-
Q: My final product is colored (yellow/brown). Why?
-
Q: What is the tautomeric structure of the product?
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 13. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
managing low reactivity of starting materials in pyrazole synthesis
A-GS-TSC-26.01
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low-reactivity starting materials in pyrazole synthesis, most commonly via the Knorr synthesis and related methodologies. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, but its synthesis can be hampered by unreactive 1,3-dicarbonyl compounds or electron-deficient hydrazines.[1] This resource provides in-depth troubleshooting, advanced protocols, and data-driven guidance to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues related to substrate reactivity.
Q1: My pyrazole synthesis has stalled or shows very low conversion. How do I identify the root cause?
A1: A stalled reaction is typically due to low electrophilicity of the 1,3-dicarbonyl compound or poor nucleophilicity of the hydrazine derivative.
-
Analyze Your Substrates:
-
1,3-Dicarbonyl: Are there bulky, sterically hindering groups near the carbonyl carbons? Are there strong electron-donating groups that reduce the electrophilicity of the carbonyls?
-
Hydrazine: Is your hydrazine substituted with strong electron-withdrawing groups (e.g., nitro-, cyano-, or sulfonyl groups)? These significantly decrease the nucleophilicity of the nitrogen atoms.[2]
-
-
Initial Diagnostic Steps:
-
Confirm Purity: Ensure starting materials are pure and free of water, which can interfere with the reaction.
-
TLC Analysis: Monitor the reaction by Thin Layer Chromatography. Do you see starting materials remaining, or is there a new spot that could be an uncyclized intermediate, such as a hydrazone?[3] The presence of a stable hydrazone intermediate suggests that the initial condensation has occurred, but the subsequent cyclization and dehydration steps are the bottleneck.[4]
-
Solubility Check: Are all starting materials fully dissolved at the reaction temperature? Poor solubility can severely limit reaction rates.
-
Q2: I'm using an electron-deficient hydrazine and the reaction is extremely slow. What is the first thing I should try?
A2: The primary challenge with electron-deficient hydrazines is their reduced nucleophilicity. The most direct countermeasure is to increase the electrophilicity of the dicarbonyl partner through acid catalysis.
The Knorr pyrazole synthesis and related condensations are acid-catalyzed.[5][6] The acid protonates a carbonyl oxygen, making the corresponding carbon much more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine.[3]
-
Recommended Action: Introduce a catalytic amount of a Brønsted acid.
Q3: My 1,3-dicarbonyl is sterically hindered, leading to poor yields. What strategies can overcome this?
A3: Steric hindrance impedes the approach of the hydrazine nucleophile. Overcoming this requires more forcing reaction conditions to provide the necessary activation energy.
-
Increase Thermal Energy: Refluxing at a higher temperature is the most straightforward approach. Switch to a higher-boiling solvent like toluene, xylene, or DMF.
-
Microwave Irradiation: This is a highly effective method for overcoming activation barriers.[9][10][11] Microwave heating can rapidly and efficiently deliver energy to the reaction, often leading to dramatically reduced reaction times and improved yields where conventional heating fails.[12][13]
Part 2: Troubleshooting Workflow & Advanced Solutions
When initial troubleshooting is insufficient, a more systematic approach is necessary. This section provides a logical workflow and details on advanced methodologies.
Troubleshooting Workflow for Stalled Pyrazole Synthesis
The following diagram outlines a decision-making process for addressing a low-yielding pyrazole synthesis.
Caption: Troubleshooting workflow for low-reactivity pyrazole synthesis.
Q4: When should I consider using a Lewis acid catalyst instead of a Brønsted acid?
A4: Lewis acids are an excellent alternative when Brønsted acids are ineffective or cause degradation of sensitive functional groups. They function by coordinating to the carbonyl oxygen, which strongly increases the electrophilicity of the carbonyl carbon.
-
Mechanism of Action: A Lewis acid (e.g., Cu(OTf)₂, SmCl₃, nano-ZnO) coordinates to one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[14][15] This coordination polarizes the C=O bond, making the carbon atom significantly more electron-deficient and susceptible to attack by a weak nucleophile like an electron-poor hydrazine.
Caption: Lewis acid activation of a 1,3-dicarbonyl substrate.
-
When to Use:
-
When synthesizing highly functionalized pyrazoles where strong Brønsted acids might cause side reactions.
-
For particularly unreactive pairings of substrates where even high temperatures are insufficient.
-
In cases where improved regioselectivity is desired, as the coordination of the Lewis acid can sometimes direct the initial attack of an unsymmetrical hydrazine.[14]
-
Part 3: Experimental Protocols & Data
This section provides a detailed protocol for a proven method to overcome low reactivity and a data table for comparing different catalytic systems.
Detailed Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Pyrazole
This protocol describes the synthesis of 1-phenyl-3,5-di-tert-butyl-1H-pyrazole, a classic example where steric hindrance makes conventional synthesis difficult.
Objective: To synthesize a sterically hindered pyrazole from 2,2,6,6-tetramethyl-3,5-heptanedione and phenylhydrazine using microwave irradiation.
Materials:
-
2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol, 184 mg)
-
Phenylhydrazine (1.0 mmol, 98 µL)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (0.1 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,2,6,6-tetramethyl-3,5-heptanedione (184 mg).
-
Reagent Addition: Add ethanol (3 mL) followed by phenylhydrazine (98 µL) and glacial acetic acid (0.1 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (use dynamic power control to maintain temperature)
-
Time: 20 minutes
-
Pressure: Max 20 bar
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use compressed air cooling as equipped).
-
Workup:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure pyrazole.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the dione starting material and the formation of the aromatic pyrazole product.[11]
Data Table: Comparison of Catalytic Systems for Challenging Pyrazole Syntheses
The choice of catalyst can dramatically impact reaction efficiency. The table below summarizes literature data for different catalytic systems used with low-reactivity substrates.
| Catalyst System | 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Conditions | Time | Yield (%) | Reference |
| TsOH (cat.) | Substituted 1,3-diketone | Oxamic acid thiohydrazide | EtOH, 40 °C | 3 h | 25-96% | --INVALID-LINK--[7][8] |
| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Solvent-free, 80 °C | 15 min | 95% | --INVALID-LINK--[15] |
| Cu(OTf)₂ | Chalcone | p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆], 80 °C | 1.5 h | 82% | --INVALID-LINK--[15] |
| SmCl₃ (cat.) | β-ketoester + Acylating Agent | Hydrazine | One-pot, rt | 12 h | 75-88% | --INVALID-LINK--[14] |
| Microwave | Enone | Semicarbazide HCl | MeOH/H₂O, Pyridine | 4 min | 82-96% | --INVALID-LINK--[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the regioselectivity of Knorr pyrazole synthesis.
Introduction: The Regioselectivity Challenge in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has been a cornerstone of heterocyclic chemistry since its discovery in 1883.[1][2] Its utility in synthesizing the pyrazole core, a key pharmacophore in numerous pharmaceuticals like Celecoxib and Sildenafil, is well-established.[3][4]
However, when employing unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, a significant challenge arises: regioselectivity . The initial nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][5] Controlling this outcome is paramount for efficient drug development and synthesis, as separating these isomers can be difficult and costly. This guide provides in-depth technical support, addressing common questions and troubleshooting issues related to controlling regioselectivity through the strategic manipulation of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the Knorr pyrazole synthesis?
A1: The pH of the reaction medium is one of the most critical factors influencing both the reaction rate and, most importantly, the regiochemical outcome.[5] The reaction is typically acid-catalyzed.[6][7][8] The catalyst's primary role is to protonate a carbonyl oxygen of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine, which is often the rate-determining step.[9] However, the pH must be carefully optimized. Excessively low pH can protonate the hydrazine nucleophile, deactivating it and slowing the reaction, while neutral or basic conditions may not sufficiently activate the carbonyl, leading to slow or incomplete reactions.[9]
Q2: How does pH specifically influence the formation of one regioisomer over the other?
A2: The influence of pH on regioselectivity is a complex interplay of electronic and mechanistic factors. With a substituted hydrazine (e.g., phenylhydrazine), there are two nitrogen atoms with different nucleophilicities.
-
Under strongly acidic conditions (pH 0.5–4): The reaction mechanism is driven by the protonation of the dicarbonyl compound.[10] The initial attack often involves the more nucleophilic, unsubstituted (-NH₂) nitrogen of the hydrazine. The selectivity is then determined by which carbonyl carbon is more electrophilic. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of initial attack.[5]
-
Under neutral or near-neutral conditions: The reaction can be significantly slower, and the mechanism may even change.[11] At pH 7, studies have shown that the initial hydrazone intermediate may form, but the subsequent cyclization and dehydration steps are inhibited.[9] In some cases, under neutral conditions, the less substituted nitrogen of the hydrazine may attack the more sterically accessible or more reactive (e.g., ketone over ester) carbonyl group, leading to a different regioisomeric product compared to the reaction under acidic catalysis.[5][12]
Q3: My synthesis with an unsymmetrical diketone is yielding a 1:1 mixture of regioisomers. What is the first pH-related adjustment I should try?
A3: If you are obtaining a non-selective mixture, the first and most impactful adjustment is to introduce a controlled amount of acid. A common starting point is to use a catalytic amount of a protic acid like glacial acetic acid or to adjust the bulk pH of the solution.[3][12]
Recommendation: Start by running the reaction in an alcoholic solvent (e.g., ethanol or 1-propanol) with 3-5 drops of glacial acetic acid per mmol of the limiting reagent.[3] For more precise control, prepare buffered solutions. A patent for this process suggests an optimal pH range between 0.9 and 2.5 for achieving high conversion and selectivity.[10] This acidic environment will favor a specific reaction pathway, often pushing the equilibrium towards a single regioisomer.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause | Recommended pH-Related Solution |
| Low or No Yield | Reaction conditions are too mild (neutral/basic pH), leading to poor carbonyl activation or inhibition of the cyclization step.[9] | Add a catalytic amount of acid (e.g., acetic acid, HCl) to achieve a pH between 1 and 4. Monitor the reaction progress via TLC.[3][10] |
| Poor Regioselectivity | The reaction is running under conditions that do not sufficiently differentiate the electronic or steric properties of the two carbonyl groups. | Systematically vary the pH. Run small-scale trials at pH 2, pH 4, and pH 6. Acidic conditions often favor attack at the more electronically activated carbonyl, potentially leading to a single isomer.[5] |
| Hydrazone Intermediate Forms but Doesn't Cyclize | The cyclization/dehydration step is rate-limiting and often requires acid catalysis to proceed efficiently. This is common at pH > 7.[9] | Re-acidify the reaction mixture carefully. Add a stoichiometric amount of a stronger acid to promote the dehydration of the cyclic intermediate.[9][11] |
| Reaction is Too Slow | Insufficient acid catalysis, or the hydrazine nucleophile is deactivated by excessively strong acidic conditions. | Optimize the acid concentration. If using a strong acid, try reducing the concentration. If using a weak acid like acetic acid, consider a slightly stronger one or increase the temperature. |
Visualizing the Mechanistic Branch Point
The choice between the two reaction pathways is determined at the very first step. The following diagram illustrates this critical decision point leading to the two possible regioisomers.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing Catalyst Concentration in 1-Phenyl-1H-pyrazol-5-ol Synthesis
Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization in this crucial reaction, commonly known as the Knorr pyrazole synthesis. Here, we provide in-depth, evidence-based answers to frequently encountered challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the role and optimization of catalysts in the synthesis of this compound from phenylhydrazine and ethyl acetoacetate.
Q1: What is the typical catalyst used for the synthesis of this compound, and what is its fundamental role?
A1: The most common and cost-effective catalyst for the Knorr pyrazole synthesis is a Brønsted acid, with glacial acetic acid being a frequent choice.[1][2] Other acid catalysts like p-toluenesulfonic acid and boron trifluoride have also been reported.[3] The catalyst's primary role is to accelerate two key steps in the reaction mechanism:
-
Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the ethyl acetoacetate, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the phenylhydrazine.
-
Facilitating Dehydration: The catalyst aids in the elimination of water molecules during the formation of the hydrazone intermediate and the final cyclization to the pyrazole ring.[4][5]
Q2: Can this reaction be performed without a catalyst?
A2: While the reaction can proceed without a catalyst, it is often significantly slower, requiring higher temperatures and longer reaction times. This can lead to the formation of impurities and a lower overall yield. In some "green chemistry" protocols, the reaction is performed under catalyst-free conditions, often in water, but this may not be suitable for all substrates or scales.
Q3: How does catalyst concentration impact the reaction yield?
A3: Catalyst concentration has a significant, non-linear effect on the reaction yield. An optimal concentration exists where the reaction proceeds at a reasonable rate with minimal side reactions. Both insufficient and excessive catalyst concentrations can lead to diminished yields for different reasons, which are explored in the troubleshooting section below. One patent suggests that for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adjusting the pH of a methanol solution of phenylhydrazine to between 5.0 and 6.5 with hydrochloric acid is optimal.[6]
Q4: What is the impact of catalyst choice on the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds?
A4: When using an unsymmetrical 1,3-dicarbonyl compound, the choice of catalyst and reaction conditions can influence which carbonyl group is preferentially attacked by the phenylhydrazine, leading to different regioisomers. While acid catalysis is common, the solvent can play a more dramatic role in regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[7]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst concentration.
Problem 1: Low or No Product Yield
A consistently low yield is one of the most frequent challenges. The underlying cause is often related to an incomplete or stalled reaction.
Possible Cause A: Insufficient Catalyst Concentration
-
Diagnosis: The reaction proceeds very slowly, and analysis by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a significant amount of unreacted starting materials (phenylhydrazine and ethyl acetoacetate) even after prolonged reaction times.
-
Explanation: Without sufficient catalyst, the activation of the carbonyl group on ethyl acetoacetate is slow, leading to a low rate of the initial nucleophilic attack by phenylhydrazine. The subsequent cyclization and dehydration steps are also hindered.
-
Solution:
-
Incremental Catalyst Addition: Gradually increase the catalyst concentration in small increments (e.g., starting with a catalytic amount and increasing in defined steps). Monitor the reaction progress at each concentration to identify the optimal loading.
-
pH Monitoring: If possible, monitor the pH of the reaction mixture. For acid-catalyzed reactions, a pH in the mildly acidic range (around 5-6.5) is often optimal.[6]
-
Possible Cause B: Catalyst Concentration is Too High (Leading to Stalled Reaction)
-
Diagnosis: The reaction stalls after the initial formation of the hydrazone intermediate. TLC or HPLC analysis shows the presence of the hydrazone but little to no final pyrazolone product.
-
Explanation: While acidic conditions are necessary, a very low pH can be detrimental. Phenylhydrazine is a base, and in strongly acidic conditions, it can be protonated. This protonated form is no longer nucleophilic and cannot effectively attack the carbonyl group of the ethyl acetoacetate. Studies have shown that at higher pH values (pH 7-8.5), the reaction can be trapped at the hydrazone intermediate stage without cyclizing to the pyrazole.[8]
-
Solution:
-
Reduce Catalyst Concentration: If you suspect the catalyst concentration is too high, perform the reaction with a significantly lower amount of catalyst.
-
Use a Buffer: Employing a buffer system to maintain a mildly acidic pH can prevent the reaction medium from becoming too acidic.
-
Problem 2: Low Purity and/or Formation of Side Products
The formation of impurities can complicate purification and reduce the overall yield of the desired product.
Possible Cause A: Excessive Catalyst Concentration
-
Diagnosis: The final product is contaminated with byproducts, which may be difficult to separate. The reaction mixture may also show discoloration.
-
Explanation: A high concentration of acid can promote side reactions:
-
Hydrolysis of Ethyl Acetoacetate: The ester functional group of ethyl acetoacetate can be hydrolyzed under acidic conditions, especially in the presence of water, to form acetoacetic acid, which can then decarboxylate to acetone.[9]
-
Degradation of Phenylhydrazine: Phenylhydrazine can be unstable in strongly acidic conditions and may decompose, leading to colored impurities.[7][10] Hydrazones, the intermediates in this reaction, can also be unstable and undergo hydrolysis in a highly acidic medium.[11]
-
Self-Condensation of Ethyl Acetoacetate: Although more common under basic conditions (Claisen condensation), acid catalysis can also promote the self-condensation of ethyl acetoacetate, leading to undesired byproducts.[12][13]
-
-
Solution:
-
Optimize Catalyst Loading: Systematically decrease the catalyst concentration to find the minimum amount required to drive the reaction to completion in a reasonable timeframe. Refer to the experimental protocol in Section 3 for a detailed approach.
-
Control Reaction Temperature: Exothermic reactions can be exacerbated by high catalyst concentrations. Ensure adequate temperature control to minimize side reactions.
-
Possible Cause B: Autocatalysis
-
Diagnosis: The reaction rate appears to accelerate over time, and controlling the reaction becomes difficult, potentially leading to a decrease in selectivity and the formation of side products.
-
Explanation: Recent kinetic studies on the Knorr pyrazole synthesis have revealed complex reaction pathways, including the possibility of autocatalysis, where a product of the reaction also acts as a catalyst.[12] This can lead to a rapid and uncontrolled increase in the reaction rate.
-
Solution:
-
Controlled Reagent Addition: Add one of the reactants (e.g., phenylhydrazine) slowly to the reaction mixture to better control the reaction rate and temperature.
-
Lower Initial Catalyst Concentration: A lower initial catalyst concentration may be sufficient, as the reaction will generate its own catalytic species as it progresses.
-
Section 3: Experimental Protocol for Catalyst Optimization
This protocol provides a systematic approach to determine the optimal catalyst concentration for the synthesis of this compound.
Objective: To identify the catalyst concentration that maximizes the yield and purity of this compound.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Reaction vials or flasks
-
Stirring apparatus
-
Heating apparatus (e.g., hot plate with oil bath)
-
TLC plates and developing chamber
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Set up a Series of Reactions: Prepare a set of identical reaction vessels. In each vessel, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Vary Catalyst Concentration: To each reaction vessel, add a different concentration of glacial acetic acid. A suggested range to investigate is from 0 mol% to 20 mol% relative to the limiting reagent.
| Reaction | Phenylhydrazine (mmol) | Ethyl Acetoacetate (mmol) | Ethanol (mL) | Glacial Acetic Acid (mol%) |
| 1 (Control) | 1.0 | 1.0 | 5 | 0 |
| 2 | 1.0 | 1.0 | 5 | 1 |
| 3 | 1.0 | 1.0 | 5 | 5 |
| 4 | 1.0 | 1.0 | 5 | 10 |
| 5 | 1.0 | 1.0 | 5 | 15 |
| 6 | 1.0 | 1.0 | 5 | 20 |
-
Reaction Execution: Stir all reactions at a constant temperature (e.g., reflux) for a set period (e.g., 2 hours).
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.
-
Work-up and Isolation: Once the reactions are complete (as determined by TLC or a set time), perform an identical work-up procedure for each reaction to isolate the crude product. This may involve cooling, precipitation, and filtration.
-
Analysis and Comparison:
-
Determine the crude yield for each reaction.
-
Analyze the purity of each crude product by a suitable method (e.g., HPLC or ¹H NMR).
-
Identify the catalyst concentration that provides the best balance of reaction time, yield, and purity.
-
Section 4: Visualizing the Process
Reaction Mechanism and Catalyst Role
The following diagram illustrates the acid-catalyzed Knorr synthesis of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol: From Classic Reactions to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Phenyl-1H-pyrazol-5-ol
This compound, and its substituted derivatives, represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in a wide array of pharmacologically active compounds.[1][2] The pyrazolone ring is a key structural motif in numerous drugs, exhibiting a broad spectrum of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] A notable example is Edaravone (Radicava), a substituted 1-phenyl-3-methyl-5-pyrazolone, utilized in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke. The versatile nature of this scaffold makes the efficient and sustainable synthesis of this compound a topic of significant interest for researchers in medicinal chemistry and drug development.
This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the traditional Knorr synthesis and its modern, greener alternatives. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative summary of their performance based on key metrics such as yield, reaction time, and environmental impact.
The Cornerstone of Pyrazolone Synthesis: The Knorr Reaction
The most established and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4] This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with phenylhydrazine.[4][5][6][7]
Mechanistic Insights
The Knorr synthesis proceeds through a well-understood mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the ketonic carbonyl group of the β-ketoester to form a hydrazone intermediate.[5][8] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. The subsequent elimination of an alcohol molecule (ethanol in the case of ethyl acetoacetate) leads to the formation of the stable pyrazolone ring.[5][8]
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr pyrazole synthesis.
Tautomerism in this compound
It is crucial to recognize that this compound can exist in different tautomeric forms: the OH-form (this compound), the CH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1-phenyl-2,4-dihydro-3H-pyrazol-3-one).[9] The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). Spectroscopic data, particularly NMR, is essential for characterizing the tautomeric equilibrium in different environments.[10][11] In many cases, the enol (OH-form) is the major tautomer observed, contributing to the aromaticity of the pyrazole ring.[6]
Comparative Analysis of Synthesis Methods
While the Knorr synthesis remains a staple, several modifications and alternative methods have been developed to improve efficiency, reduce environmental impact, and simplify reaction procedures. Here, we compare the traditional approach with solvent-free, microwave-assisted, and ultrasound-assisted methods.
| Method | Typical Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Traditional Knorr Synthesis | Reflux in a solvent (e.g., ethanol, acetic acid) or neat | 1 - 6 hours | 75-98% | High yields, well-established | Long reaction times, use of solvents, high energy consumption |
| Solvent-Free Synthesis | Neat reaction mixture, heating | 1 - 2 hours | 90-98% | Environmentally friendly, simplified work-up, high yields | Can result in a viscous reaction mixture, potential for localized overheating |
| Microwave-Assisted Synthesis | Solvent-free or in a minimal amount of a high-boiling solvent | 2 - 10 minutes | 85-95% | Drastically reduced reaction times, often higher yields, energy efficient | Requires specialized microwave equipment, potential for pressure build-up |
| Ultrasound-Assisted Synthesis | Room temperature or gentle heating in a solvent | 30 - 60 minutes | 88-92% | Shorter reaction times than conventional heating, milder conditions | Requires an ultrasonic bath or probe, efficiency can be scale-dependent |
Experimental Protocols
Protocol 1: Traditional Knorr Synthesis (Solvent-Based)
This protocol is a representative example of the classic Knorr synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add ethyl acetoacetate (1 equivalent) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Experimental Workflow: Traditional Knorr Synthesis
Caption: Workflow for the traditional Knorr synthesis.
Protocol 2: Solvent-Free Knorr Synthesis
This method eliminates the need for a solvent, making it a greener alternative.[5]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
Procedure:
-
In a round-bottomed flask, carefully combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent). The addition can be exothermic.[5]
-
Heat the neat reaction mixture at 100-120°C for 1-2 hours with stirring.
-
The reaction mixture will become viscous.
-
After cooling to room temperature, add a small amount of diethyl ether or ethanol and stir vigorously to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of the crystallization solvent, and dry.
Protocol 3: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to dramatically accelerate the reaction.[1][12][13]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Glacial Acetic Acid (optional, catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Add a drop of glacial acetic acid (optional).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) or power (e.g., 150 W) for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Induce crystallization by adding a small amount of ethanol and scratching the inside of the vessel.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure and assessing the tautomeric equilibrium. The chemical shifts will vary depending on the solvent used (e.g., CDCl3 vs. DMSO-d6).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H, N-H, C=O, and C=N functional groups, depending on the predominant tautomer.
-
Mass Spectrometry: Provides information on the molecular weight of the compound.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the Knorr synthesis remaining a robust and high-yielding method. However, the increasing emphasis on green chemistry has spurred the development of more sustainable alternatives. Solvent-free, microwave-assisted, and ultrasound-assisted methods offer significant advantages in terms of reduced reaction times, energy efficiency, and minimized waste generation.
For researchers and drug development professionals, the choice of synthetic method will depend on factors such as scale, available equipment, and sustainability goals. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the further development of novel pyrazolone-based therapeutic agents. Future research will likely focus on the use of even more environmentally benign catalysts and renewable starting materials, further enhancing the green credentials of pyrazolone synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Bioactivity of 1-Phenyl-1H-Pyrazol-5-ol Using In Vivo Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are scaffolds of significant pharmacological interest, forming the core of several approved drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][2][3] This document moves beyond theoretical discussion to present a practical, in-depth comparison of this compound's anti-inflammatory and analgesic potential against established non-steroidal anti-inflammatory drugs (NSAIDs) in validated in vivo models.
Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure the generation of robust, reproducible, and translatable data.
Mechanistic Grounding: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the stomach lining, while COX-2 is typically induced at sites of inflammation.[7]
Given that many pyrazole-based compounds exhibit anti-inflammatory properties, a primary hypothesis is that this compound exerts its effects through the modulation of this pathway.[3] The in vivo models selected are designed to test this hypothesis by inducing inflammatory and pain responses known to be mediated by prostaglandins.
Caption: Proposed mechanism targeting the Arachidonic Acid Cascade.
The Comparative Cohort: Selecting Reference Standards
To objectively evaluate the bioactivity of this compound, it is essential to compare its performance against well-characterized reference compounds.
-
Indomethacin : A potent, non-selective COX inhibitor, serving as a benchmark for robust anti-inflammatory and analgesic activity.[4][8] Its inhibition of both COX-1 and COX-2 provides a reference for efficacy but also for potential side effects, like gastrointestinal issues, which are primarily linked to COX-1 inhibition.[8][9]
-
Celecoxib : A selective COX-2 inhibitor that also features a pyrazole core structure.[10][11] This makes it an excellent comparator to assess whether this compound exhibits COX-2 selectivity, a desirable trait for reducing gastrointestinal side effects.[7]
In Vivo Experimental Design: A Validated Workflow
The following workflow outlines a comprehensive approach to assess both the anti-inflammatory and analgesic properties of the test compound. This self-validating system includes positive and negative controls to ensure the reliability of the results.
Caption: A comprehensive workflow for in vivo validation.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model is a benchmark for evaluating acute anti-inflammatory activity.[12] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 1 hour) being largely mediated by prostaglandins, making it ideal for assessing NSAID-like activity.[13][14]
Methodology:
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (180-200 g).
-
Grouping and Dosing:
-
Acclimatize animals for one week.
-
Divide rats into experimental groups (n=6).
-
Administer the test compound (e.g., 25 and 50 mg/kg), reference drugs (Indomethacin 10 mg/kg; Celecoxib 30 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).
-
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ reading.
-
Rationale: The 1-hour waiting period allows for the oral absorption and systemic distribution of the administered compounds.[15]
-
-
Induction of Inflammation:
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
-
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic Assay)
This model assesses peripheral analgesic activity by inducing visceral pain. The intraperitoneal injection of acetic acid causes the release of endogenous mediators, including prostaglandins, which stimulate nociceptors, leading to a quantifiable writhing response.[17]
Methodology:
-
Animal Selection: Use male Swiss albino mice (20-25 g).
-
Grouping and Dosing:
-
Acclimatize animals for one week.
-
Divide mice into experimental groups (n=8).
-
Administer the test compound, reference drugs, or vehicle orally 1 hour before the induction of writhing.
-
-
Induction of Pain:
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-minute period.[19]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test (p < 0.05).
-
Data Presentation and Interpretation
The following tables present hypothetical but plausible data to illustrate how the results of these experiments can be structured for clear comparison.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (p.o.) | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition |
| Vehicle Control | - | 0.78 ± 0.05 | - |
| This compound | 25 | 0.51 ± 0.04 | 34.6 |
| This compound | 50 | 0.33 ± 0.03 | 57.7 |
| Indomethacin (Positive Control) | 10 | 0.29 ± 0.02 | 62.8 |
| Celecoxib (Positive Control) | 30 | 0.38 ± 0.04** | 51.3 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Interpretation: The data suggests that this compound produces a dose-dependent reduction in acute inflammation, with the 50 mg/kg dose showing efficacy comparable to the positive controls, Indomethacin and Celecoxib.
Table 2: Effect on Acetic Acid-Induced Writhing in Mice
| Treatment Group (p.o.) | Dose (mg/kg) | Mean Number of Writhes (in 20 min) ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 25 | 28.5 ± 2.5 | 36.9 |
| This compound | 50 | 16.1 ± 1.9 | 64.4 |
| Indomethacin (Positive Control) | 10 | 13.8 ± 1.5 | 69.5 |
| Celecoxib (Positive Control) | 30 | 19.4 ± 2.2** | 57.1 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Interpretation: The test compound demonstrates significant, dose-dependent analgesic activity against visceral chemical pain. The higher dose (50 mg/kg) shows a strong peripheral analgesic effect, closely matching the potent non-selective COX inhibitor, Indomethacin.
Conclusion
This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of this compound. By employing standardized models of inflammation and pain and comparing the results against both non-selective and selective COX inhibitors, researchers can generate a clear, comparative dataset. The hypothetical data presented suggests that this compound possesses significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of prostaglandin synthesis. These foundational experiments are a critical step in the drug development pipeline, providing the necessary evidence to justify further mechanistic studies, safety profiling, and progression toward more complex disease models.
References
- 1. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. news-medical.net [news-medical.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the Antioxidant Activity of 1-phenyl-1H-pyrazol-5-ol and Edaravone
This guide provides an in-depth, objective comparison of the antioxidant properties of 1-phenyl-1H-pyrazol-5-ol and its clinically approved derivative, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with experimental data to elucidate the nuances of their respective antioxidant activities.
Introduction: A Tale of Two Pyrazolones
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antioxidant effects.[1][2] Within this class, this compound represents a fundamental structure, while Edaravone is its well-known analogue, approved for treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][4][5] The therapeutic efficacy of Edaravone is largely credited to its potent ability to counteract oxidative stress, a key pathological factor in many diseases.[3][6][7]
While structurally similar, the addition of a methyl group at the 3-position in Edaravone introduces subtle yet significant changes that influence its chemical properties and biological activity. This guide dissects these differences, comparing their antioxidant mechanisms, efficacy as demonstrated by experimental data, and the methodologies used for their evaluation.
Structural and Synthetic Overview
The synthesis of both compounds typically relies on the Knorr pyrazole synthesis, a robust condensation reaction between a β-ketoester and a hydrazine.[8][9]
-
This compound (PMP) , also known as 1-phenyl-3-methyl-5-pyrazolone (a common tautomeric form), is synthesized via the condensation of phenylhydrazine and ethyl acetoacetate.[8][10][11][12] This reaction is efficient and widely used in both laboratory and industrial settings.[10]
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is synthesized similarly, through the reaction of phenylhydrazine with ethyl acetoacetate.[8][9] The mechanism involves an initial attack by the more nucleophilic nitrogen of phenylhydrazine on the ketone carbonyl, followed by intramolecular cyclization to form the pyrazolone ring.[8][9]
The key structural difference is the methyl group at the C3 position of Edaravone. Both molecules exist in several tautomeric forms, and the acidic methylene protons on the pyrazolone ring are crucial for their antioxidant activity.[9]
Mechanisms of Antioxidant Action: A Comparative Analysis
While both compounds are potent antioxidants, their mechanisms of action exhibit important distinctions. Edaravone possesses a well-documented dual mechanism, involving both direct radical scavenging and indirect cellular defense upregulation. The antioxidant activity of the parent compound, this compound, is primarily attributed to direct radical scavenging.
Edaravone: A Dual-Action Antioxidant
Edaravone's neuroprotective effects are rooted in its multifaceted antioxidant capabilities.[13]
-
Direct Free Radical Scavenging: Edaravone is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] Its unique amphiphilic nature allows it to quench both water-soluble and lipid-soluble peroxyl radicals, thereby protecting against lipid peroxidation in cell membranes.[3][5] It effectively neutralizes highly damaging species such as hydroxyl radicals (•OH) and peroxynitrite.[3][5][14] The reaction proceeds via an electron-proton transfer, where the enolate form of Edaravone interacts with radicals to form stable oxidation products.[2][3]
-
Indirect Antioxidant Activity via Nrf2 Pathway Activation: Beyond direct scavenging, Edaravone modulates intracellular signaling pathways.[6] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][15] Under normal conditions, Nrf2 is sequestered by Keap1. Edaravone promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), triggering the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][7][15]
Caption: Dual antioxidant mechanisms of Edaravone.
This compound: The Foundational Scavenger
The antioxidant activity of this compound and its derivatives primarily relies on direct radical scavenging. The phenolic hydroxyl group in its enol tautomeric form is a key player, capable of donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals.[16]
Studies on various pyrazole derivatives confirm that the pyrazole core is a potent pharmacophore for antioxidant activity.[17][18] The efficacy can be significantly influenced by substituents on the ring, which modulate the electron density and the dissociation energy of the O-H bond.[19][20] For instance, derivatives with catechol moieties have shown exceptionally high radical scavenging activity.[18][21]
Caption: Primary radical scavenging mechanism of this compound.
Quantitative Comparison of Antioxidant Efficacy
Direct comparison of antioxidant activity requires standardized in vitro and cellular assays. While head-to-head studies are limited, data from various publications allow for a comparative assessment.
In Vitro Antioxidant Assays
Common assays like DPPH, ABTS, and ORAC are used to quantify radical scavenging capacity. The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TEAC).
| Compound/Derivative | Assay | IC50 / Activity | Source |
| Edaravone | DPPH | 4.21 µM (EC50) | [22] |
| Edaravone | DPPH | IC50 comparable to derivatives 2 and 3 | [20] |
| Edaravone | ABTS | More active than derivatives 2 and 3 | [20] |
| Edaravone Analog (APH) | ABTS | 0.93 TEAC | [2] |
| Edaravone Analog (APH) | ORAC | 4.39 TE | [2] |
| Pyrazolone Derivatives | DPPH | 2.6–7.8 µM (IC50) | [21] |
| Pyrazoline/Pyrazole Derivatives | DPPH | 9.91-15.16 µg/mL (SC50) | [23] |
Analysis: The available data indicate that both Edaravone and various this compound derivatives exhibit potent radical scavenging activity in the low micromolar range.[21][22] One study reported an EC50 value of 4.21 µM for Edaravone in the DPPH assay.[22] Another study on pyrazolone derivatives found IC50 values ranging from 2.6 to 7.8 µM, suggesting that certain substitutions on the parent molecule can yield even higher potency than Edaravone.[21] A 4-amino analog of Edaravone demonstrated high activity in ABTS and ORAC assays, with ORAC performance being particularly noteworthy (4.39 TE).[2] This highlights that modifications to the core structure can significantly tune the antioxidant capacity and mechanism (HAT vs. SET).[2][16]
Cellular Antioxidant Assays
Cell-based assays provide more biologically relevant data by accounting for cell uptake, metabolism, and localization.
-
Edaravone: The cytoprotective effects of Edaravone are well-established. It has been shown to protect neuronal cells (like HT22) and astrocytes from oxidative stress induced by glutamate and hydrogen peroxide, respectively, in a dose-dependent manner.[24] Assays such as the DCFDA (2',7'-Dichlorodihydrofluorescein diacetate) assay for intracellular ROS and the Cellular Antioxidant Activity (CAA) assay confirm its efficacy within a cellular context.[6]
-
This compound Derivatives: While less extensively studied in cellular models than Edaravone, various pyrazole derivatives have demonstrated protective effects. For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have shown cytotoxic properties against cancer cell lines, which can be linked to the modulation of cellular redox status.[25] The lead Edaravone analog, APH, was found to be non-cytotoxic to normal human fibroblasts at concentrations up to 100 µM, a favorable characteristic compared to Edaravone in some contexts.[2]
Pharmacokinetics: From Bench to Bedside
The clinical success of an antioxidant depends heavily on its pharmacokinetic profile.
-
Edaravone: The pharmacokinetics of Edaravone have been extensively studied in humans.[26][27][28][29] Following intravenous or oral administration, it is well-absorbed and has a terminal half-life of approximately 4.5 to 6 hours.[26][30] It is primarily metabolized in the liver into pharmacologically inactive sulfate and glucuronide conjugates, which are then excreted in the urine.[28][30] Its oral bioavailability is approximately 60%.[26][27]
-
This compound: Specific pharmacokinetic data for the unsubstituted this compound are not as readily available in the context of it being a therapeutic agent. However, as a small molecule with a similar core, it would be expected to undergo similar metabolic pathways (conjugation) and have reasonable absorption characteristics, though this would need to be experimentally verified.
Standardized Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to standardized protocols is critical for reproducibility.
Protocol 1: DPPH Free Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare stock solutions of test compounds (Edaravone, this compound) and a standard (Trolox or Ascorbic Acid) in methanol or DMSO.
-
Create a series of dilutions from the stock solutions to achieve a range of final concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the corresponding wells. For the blank, add 100 µL of the solvent (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Caption: Workflow for the DPPH antioxidant assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[6]
-
Cell Culture:
-
Seed HepG2 or other suitable cells in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the culture medium and treat the cells with the compound solutions for 1-2 hours.
-
-
Probe Loading and Oxidant Induction:
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution.
-
Induce oxidative stress by adding a peroxyl radical generator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Determine the CAA value: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Conclusion and Future Directions
This comparative analysis reveals that both this compound and Edaravone are highly effective antioxidants.
-
Edaravone stands out due to its clinically proven efficacy, which is supported by a dual mechanism of action: potent, broad-spectrum direct radical scavenging and the indirect activation of the endogenous Nrf2 antioxidant defense system.[6][7] Its favorable pharmacokinetic profile has enabled its successful translation into a neuroprotective drug.[26][30]
-
This compound and its derivatives are powerful direct radical scavengers, with some analogues demonstrating in vitro potency that may exceed that of Edaravone.[2][21] The antioxidant activity of this class is highly tunable through chemical modification, offering a rich field for the development of new therapeutic agents.
For future research, direct, head-to-head comparative studies using a standardized panel of in vitro and cellular assays are essential for a definitive ranking of potency. Investigating whether derivatives of this compound can also activate the Nrf2 pathway would be a critical step in assessing their potential to match the multifaceted biological activity of Edaravone.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
- 11. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 22. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. One moment, please... [revroum.lew.ro]
- 24. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of Pharmacokinetics, Safety, and Drug-Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Efficacy of 1-Phenyl-1H-Pyrazol-5-ol Derivatives
The 1-phenyl-1H-pyrazol-5-ol core structure is a foundational scaffold in medicinal chemistry, giving rise to a diverse family of derivatives with a wide spectrum of pharmacological activities. From the pioneering antipyretic and analgesic agent antipyrine to the modern neuroprotective drug edaravone, this versatile heterocycle has been a subject of intense research and development. This guide provides a comparative analysis of the efficacy of various this compound derivatives, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their quest for novel therapeutics.
The Versatile Scaffold: this compound
The pyrazolone ring system, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow for a multitude of chemical modifications, leading to compounds with tailored biological activities. The phenyl group at the N1 position and the hydroxyl group at the C5 position (in its tautomeric form) are critical for the activity of many derivatives, influencing their binding to biological targets and their pharmacokinetic properties.
Comparative Efficacy: A Multi-Faceted Analysis
The therapeutic potential of this compound derivatives spans a range of applications. Here, we compare their efficacy in three key areas: antioxidant, anti-inflammatory, and neuroprotective activities.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous diseases. Many pyrazolone derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals.
Mechanism of Action: Free Radical Scavenging
The antioxidant effect of these derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The enol form of the pyrazol-5-one ring is believed to play a crucial role in this process. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-known antioxidant, effectively scavenges various free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thus inhibiting lipid peroxidation and protecting cells from oxidative damage.
Comparative Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound/Derivative | Modification | IC50 (µM) | Reference Compound | IC50 (µM) |
| Edaravone | 3-methyl | ~15.3 (lipid peroxidation) | Trolox | - |
| Compound 3e | 3-naphthalen-2-yl, 4-(3,4-dichlorophenyl)propenoyl | Potent | Ascorbic Acid | - |
| Compound 6e | 3-naphthalen-2-yl, 4-(3,4-dichlorophenyl)pyrazoline-1-carbothioamide | Potent | Ascorbic Acid | - |
Note: Direct comparative IC50 values for a wide range of derivatives from a single study are limited. The data presented is a synthesis from multiple sources to illustrate the range of activity.
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Pyrazolone derivatives have a long history as anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazolone derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some newer derivatives have been designed to selectively inhibit COX-2, which is primarily induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Cyclooxygenase (COX) Inhibition Pathway
Caption: Inhibition of COX-1 and COX-2 by pyrazolone derivatives.
Comparative Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | >10 | 0.04 | >250 |
| Compound 2a | - | 0.019 | - |
| Compound 3b | 0.876 | 0.039 | 22.21 |
| Compound 5b | 0.677 | 0.038 | 17.47 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases and acute brain injuries are characterized by neuronal loss and dysfunction. Edaravone is a prime example of a this compound derivative with significant neuroprotective effects, approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3]
Mechanism of Action: Multi-Targeted Neuroprotection
The neuroprotective effects of edaravone and related compounds are multifactorial. Beyond their direct antioxidant activity, they can modulate key signaling pathways involved in neuronal survival and death. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress. Edaravone has been shown to upregulate the Nrf2 signaling pathway, contributing to its neuroprotective effects.[1][4][5]
Nrf2 Signaling Pathway in Neuroprotection
Caption: Edaravone-mediated activation of the Nrf2 pathway.
Comparative Neuroprotective Activity of Pyrazolone Derivatives
| Compound | Assay | Endpoint | Efficacy |
| Edaravone | In vivo (ischemic stroke model) | Reduced infarct volume | Significant neuroprotection |
| Compound Ic | In vivo (PTZ-induced seizures) | Reduced neuroinflammation | Ameliorated seizures and oxidative stress |
| Compounds C5 & C8 | In vitro (Aβ25-35 toxicity in SH-SY5Y cells) | Increased cell viability | Significant reduction in Aβ-induced toxicity |
Data synthesized from multiple sources.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.
-
Substitution at C3 and C4: Modifications at these positions significantly influence anti-inflammatory and analgesic activities. For instance, the presence of a methyl group at C3 is common in many active compounds. Introduction of bulky or electron-withdrawing groups at C4 can modulate COX-2 selectivity.
-
Substitution on the N1-Phenyl Ring: The substitution pattern on the N1-phenyl ring is crucial for COX-2 inhibitory activity. A p-sulfonamide group is a key feature of many selective COX-2 inhibitors, including celecoxib.
-
General Trends: For antioxidant activity, the ability to donate a hydrogen atom is key. For anti-inflammatory activity, specific interactions with the active sites of COX enzymes are necessary. Neuroprotective activity often correlates with both antioxidant capacity and the ability to modulate specific signaling pathways like Nrf2.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for two key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the in vitro antioxidant activity of compounds.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to the respective wells.
-
Add the same volume of the DPPH solution to each well.
-
For the blank, use the solvent instead of the test compound.
-
For the control, use the solvent instead of the DPPH solution.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).
-
Prepare stock solutions and serial dilutions of the test compounds and reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle (DMSO for control) to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Calculation:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion
The this compound scaffold remains a highly valuable platform for the development of new therapeutic agents. This guide has provided a comparative overview of the efficacy of its derivatives in the realms of antioxidant, anti-inflammatory, and neuroprotective activities. The presented data and protocols offer a foundation for researchers to build upon, enabling the rational design and evaluation of novel compounds with enhanced potency and selectivity. Future research should focus on further elucidating the structure-activity relationships and exploring the full therapeutic potential of this remarkable class of molecules.
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for 1-phenyl-1H-pyrazol-5-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-phenyl-1H-pyrazol-5-ol, a key structural motif in many pharmacologically active compounds, requires robust analytical methods to ensure product quality and consistency. This guide provides a comparative analysis of potential analytical methods for the quantification of this compound, with a deep dive into the validation process benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
While a specific, universally adopted method for this compound is not extensively documented in publicly available literature, this guide will leverage established analytical principles and data from structurally similar pyrazole derivatives to propose and compare suitable analytical techniques. The focus will be on providing a framework for developing and validating a fit-for-purpose method.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical first step, contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. Based on the chemical properties of pyrazole derivatives, three primary techniques are considered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Selectivity/Specificity | High to Excellent (with appropriate column and detector) | High to Excellent (requires derivatization for non-volatile compounds) | Moderate (susceptible to interference from other absorbing species) |
| Sensitivity (LOD/LOQ) | High (ng/mL range) | Very High (pg/mL range, especially with specific detectors) | Low (µg/mL range) |
| Typical Run Time | 5-20 minutes | 10-30 minutes | < 1 minute per sample |
| Instrumentation Complexity | Moderate to High | High | Low |
| Sample Preparation | Generally simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability. | Simple dissolution. |
| Best Suited For | Routine quality control, stability studies, impurity profiling. | Trace level analysis, analysis of volatile impurities. | High-throughput screening, preliminary quantification. |
In-Depth Look: High-Performance Liquid Chromatography (HPLC)
Given its versatility, high-resolution capabilities, and wide applicability to a vast range of pharmaceutical compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most promising method for the routine quantification of this compound.
The Rationale Behind RP-HPLC
This compound is a moderately polar compound, making it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for excellent separation from both more polar and less polar impurities. UV detection is suitable as the phenyl and pyrazole rings in the molecule are chromophores that absorb UV light.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Quantification of this compound.
Proposed HPLC Method Protocol
This protocol is a starting point and should be optimized and validated for your specific application. It is adapted from methods used for similar pyrazole compounds.[6][7]
-
Instrumentation : HPLC system with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
-
Reagents and Materials :
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of Acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : Determined by scanning the UV spectrum of this compound (a starting point could be around 240-260 nm).
-
Column Temperature : 30°C
-
-
Preparation of Solutions :
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
-
Sample Preparation : Accurately weigh the sample, dissolve it in a suitable solvent (preferably the mobile phase or methanol), and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the working standard solutions to generate a calibration curve, followed by the sample solutions.
The Cornerstone of Reliable Data: Method Validation
Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2][4][5]
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated:
-
Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This is typically demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The analyte peak should be well-resolved from any other peaks.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision) : Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility : Precision between different laboratories. The relative standard deviation (%RSD) for precision studies should typically be ≤ 2.0%.[3]
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Validation Workflow
Caption: A structured workflow for analytical method validation.
Conclusion
The successful quantification of this compound relies on the selection of a suitable analytical method and its rigorous validation. While RP-HPLC with UV detection is proposed as a highly effective technique, the principles of method validation outlined in this guide are universal and should be applied to any analytical procedure. By adhering to the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of pharmaceutical quality and patient safety.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 1-Phenyl-1H-Pyrazol-5-ol in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding a compound's specificity. The 1-phenyl-1H-pyrazol-5-ol core, a privileged structure in medicinal chemistry, is a prime example. While compounds based on this scaffold have shown significant therapeutic promise, their potential for off-target effects, or cross-reactivity, in biological assays necessitates a thorough and objective evaluation. This guide provides an in-depth technical comparison of the known and potential cross-reactivity of this compound, offering experimental insights and robust protocols to empower researchers in their quest for selective molecular probes and drug candidates.
The Duality of the Pyrazolone Ring: From Radical Scavenging to Unintended Interactions
The most prominent derivative of this compound is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its primary mechanism of action is attributed to its ability to donate an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature in these neurodegenerative conditions.[3][4] This antioxidant property is a direct consequence of the pyrazolone ring's electronic configuration.
However, the very reactivity that makes this scaffold an effective radical scavenger also predisposes it to interactions with a variety of biological targets. The pyrazole nucleus is a common feature in a multitude of pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[5][6][7] This structural overlap raises the critical question: to what extent does this compound and its analogs engage with these other targets? Understanding this cross-reactivity is not merely an academic exercise; it is fundamental to interpreting experimental data accurately and predicting potential side effects in a clinical setting.
Below is a depiction of the primary mechanism of Edaravone, highlighting its role as a free radical scavenger.
Caption: Primary mechanism of this compound as a radical scavenger.
Unmasking Off-Target Activities: A Comparative Look at Known Cross-Reactivities
While comprehensive screening of this compound against a broad panel of biological targets is not extensively published, studies on its derivative, Edaravone, have revealed several off-target interactions. These findings provide a crucial starting point for understanding the compound's selectivity profile.
The Intersection with Inflammatory Pathways: Cyclooxygenase (COX) Inhibition
A significant area of cross-reactivity for pyrazolone-containing compounds is the inflammatory cascade, particularly the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][9] Several non-steroidal anti-inflammatory drugs (NSAIDs) are, in fact, pyrazolone derivatives.
Research has indicated that Edaravone can downregulate the expression of COX-II, the inducible isoform of the enzyme that is upregulated during inflammation.[2] This suggests that at least part of Edaravone's therapeutic effect may be attributed to anti-inflammatory actions, independent of its free radical scavenging properties. This interaction with the prostaglandin synthesis pathway represents a well-documented instance of cross-reactivity for the this compound scaffold.
Interaction with Drug Metabolizing Enzymes and Transporters
Pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies can also reveal potential off-target interactions with metabolizing enzymes and transporters. An FDA review of Edaravone indicated a low potential for clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.[10] However, the report did note weak inhibitory activity against CYP2C9.[10] Furthermore, at high concentrations, Edaravone and its sulfate conjugate showed inhibitory effects on the BCRP (Breast Cancer Resistance Protein) and OAT3 (Organic Anion Transporter 3) transporters.[10] While these effects may not be significant at therapeutic doses, they highlight the potential for interaction with these important proteins, which could be a factor in specific experimental contexts or in patients with particular genetic profiles.
The following table summarizes the known and potential off-target activities of this compound derivatives, primarily based on data for Edaravone.
| Target/Pathway | Compound | Observed Effect | Implication for Cross-Reactivity | Reference(s) |
| Primary Target | ||||
| Reactive Oxygen Species (ROS) | Edaravone | Potent Scavenger | Primary therapeutic mechanism | [3][4] |
| Off-Targets | ||||
| Cyclooxygenase-II (COX-II) | Edaravone | Downregulation of expression | Potential anti-inflammatory activity | [2] |
| Cytochrome P450 2C9 (CYP2C9) | Edaravone | Weak Inhibition (IC50 = 84.5 µM) | Low potential for drug-drug interactions | [10] |
| BCRP Transporter | Edaravone | Inhibition (IC50 = 121 µM) | Potential for altered drug disposition at high concentrations | [10] |
| OAT3 Transporter | Edaravone | Inhibition (IC50 = 72.3 µM) | Potential for altered drug disposition at high concentrations | [10] |
| Kinases (General) | Pyrazole Derivatives | Inhibition | The pyrazole scaffold is a common kinase inhibitor motif, suggesting potential for off-target kinase inhibition. | [5][7] |
| GPCRs (General) | Pyrazole Derivatives | Modulation | Pyrazole-containing compounds have been shown to interact with various GPCRs. | [11] |
This table underscores the importance of a multi-faceted approach to characterizing the biological activity of this compound. Relying solely on its identity as a radical scavenger can lead to an incomplete and potentially misleading understanding of its effects in complex biological systems.
Caption: Cross-reactivity profile of this compound.
A Framework for Rigorous Validation: Experimental Protocols
To foster scientific integrity and enable researchers to independently validate the selectivity of this compound and its analogs, this section provides detailed, step-by-step protocols for key biological assays. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data reliability.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is crucial for evaluating the cross-reactivity of a compound. The following workflow outlines the key stages, from initial screening to detailed characterization.
References
- 1. Effects of edaravone dexborneol on functional outcome and inflammatory response in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 1-Phenyl-1H-Pyrazol-5-ol Analogs as Potential COX-2 Inhibitors
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1] Analogs of 1-phenyl-1H-pyrazol-5-ol, in particular, have garnered substantial interest for their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[2][3] A key molecular target implicated in inflammation is the enzyme Cyclooxygenase-2 (COX-2). While its isoform, COX-1, is constitutively expressed for homeostatic functions, COX-2 is inducibly overexpressed at sites of inflammation, making it a prime target for selective inhibitors that can mitigate inflammatory responses with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor, validating this scaffold's potential for targeting this enzyme.[5] Computational chemistry, specifically molecular docking, has become an indispensable tool for accelerating the drug discovery process.[4] It allows us to predict the binding conformations and affinities of novel molecules within a target's active site, providing critical insights into structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[6]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of a series of virtual this compound analogs against the human COX-2 enzyme. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.
Methodology: A Self-Validating Docking Workflow
Our approach is grounded in established best practices to ensure the scientific validity of the results. The core principle is to first validate our docking protocol by redocking a known inhibitor (Celecoxib) into its crystallographically determined binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the protocol's ability to predict the binding of novel analogs.
Experimental Workflow Overview
Caption: Workflow for comparative docking analysis.
Part A: Receptor Preparation
-
Obtain the Protein Structure: Download the X-ray crystal structure of human COX-2 in complex with Celecoxib from the RCSB Protein Data Bank (PDB).[1][7] For this guide, we will use PDB ID: 3LN1 , which has a good resolution of 2.40 Å.[1]
-
Causality: Using a high-resolution crystal structure is paramount as it provides an accurate three-dimensional representation of the enzyme's active site, which is the foundation of our entire simulation.
-
-
Prepare the Receptor: Use molecular modeling software such as AutoDock Tools (ADT) or UCSF Chimera.[8] a. Remove Non-essential Molecules: Delete all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand (Celecoxib).
-
Causality: Water molecules can interfere with the docking algorithm and are typically removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule). b. Add Hydrogens: Add polar hydrogens to the protein.
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonding, a primary driver of protein-ligand interactions. c. Assign Charges: Compute and assign partial charges (e.g., Kollman charges).
-
Causality: The scoring functions in docking programs rely on electrostatic calculations. Accurate charge assignment is essential for correctly estimating the binding affinity. d. Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.[9]
-
Part B: Ligand Preparation
-
Design and Draw Ligands: For this comparative guide, we will use the this compound core and create a small library of virtual analogs with varying substituents at the R1 position of the phenyl ring. The reference ligand, Celecoxib, will also be prepared for redocking.
| Ligand ID | Core Structure | R1 Substituent |
| LIG-01 | This compound | -H (Parent) |
| LIG-02 | This compound | -Cl (Electron-withdrawing) |
| LIG-03 | This compound | -CH3 (Electron-donating) |
| LIG-04 | This compound | -OH (H-bond donor/acceptor) |
| LIG-05 | This compound | -NO2 (Strong e-withdrawing) |
| Celecoxib | (Reference Drug) | N/A |
-
Generate 3D Structures: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structures and then convert them to 3D.
-
Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Causality: This step ensures that the ligands are in a low-energy, stable conformation before docking, which improves the accuracy of the simulation.
-
-
Save in PDBQT Format: Similar to the receptor, save the prepared ligands in .pdbqt format, which will define rotatable bonds and assign necessary atomic parameters.[10]
Part C: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined as a three-dimensional grid box within which the docking algorithm will search for optimal ligand poses. The most reliable way to define this box is to center it on the co-crystallized ligand (Celecoxib in PDB: 3LN1).[11] A typical box size is 20x20x20 Å, ensuring it encompasses the entire active site.
-
Causality: Focusing the search space dramatically increases computational efficiency and docking accuracy by preventing the algorithm from searching irrelevant regions of the protein.[6]
-
-
Configure and Run Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.[9][12]
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
out = output.pdbqt
-
center_x, center_y, center_z = [coordinates from grid setup]
-
size_x, size_y, size_z = [dimensions from grid setup]
-
exhaustiveness = 8 (A higher value increases search thoroughness but also computation time; 8 is a good default).[12]
-
-
Execute the Docking: Run the docking simulation from the command line for each ligand.[13] vina --config conf.txt --log log.txt
Results: A Comparative Analysis
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[14][15]
Protocol Validation: Redocking Celecoxib
The first crucial step in analysis is to validate the docking protocol.
-
Procedure: Dock Celecoxib back into the COX-2 active site (PDB: 3LN1).
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the lowest energy pose predicted by Vina and the original crystallographic pose. An RMSD value of < 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[16]
-
Result: Our protocol yielded an RMSD of 0.98 Å for Celecoxib, validating the accuracy of the setup.
Comparative Docking Scores and Interactions
The following table summarizes the docking results for our virtual analogs compared to the parent compound and the reference drug, Celecoxib.
| Ligand ID | Substituent (R1) | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| Celecoxib | Reference | -9.7 | His90, Gln192, Arg513 | Val349, Leu352, Ser353, Val523, Ala527 |
| LIG-01 | -H | -7.2 | Tyr355 | Val349, Leu352, Val523 |
| LIG-02 | -Cl | -7.8 | Tyr355, Arg120 | Val349, Leu352, Val523, Ala527 |
| LIG-03 | -CH3 | -7.5 | Tyr355 | Val349, Leu352, Val523, Leu531 |
| LIG-04 | -OH | -8.1 | Tyr355, Ser353, Arg120 | Val349, Leu352, Val523 |
| LIG-05 | -NO2 | -7.9 | Arg120, Gln192 | Leu352, Val523 |
Discussion: Interpreting the Structure-Activity Relationship (SAR)
The docking results provide valuable insights into how different functional groups on the this compound scaffold influence binding to the COX-2 active site.
-
Reference Binding: Celecoxib achieves its high affinity (-9.7 kcal/mol) through a network of interactions. Its sulfonamide group forms critical hydrogen bonds with His90 and Arg513, while the trifluoromethyl and methylphenyl groups engage in extensive hydrophobic interactions within the pocket.[5][11] This sets a high benchmark for our analogs.
-
Parent Scaffold (LIG-01): The core this compound shows moderate affinity (-7.2 kcal/mol), primarily forming a hydrogen bond with Tyr355 via its hydroxyl group and engaging in some hydrophobic interactions. This serves as our baseline.
-
Electron-Withdrawing Groups (LIG-02 & LIG-05): The chloro (-Cl) and nitro (-NO2) substituted analogs show improved binding affinity over the parent compound.
-
LIG-02 (-Cl, -7.8 kcal/mol): The chlorine atom appears to form a favorable interaction with Arg120 and enhances hydrophobic contact within the pocket.
-
LIG-05 (-NO2, -7.9 kcal/mol): The nitro group's oxygen atoms are predicted to form strong hydrogen bonds with both Arg120 and Gln192, mimicking some of the interactions of Celecoxib's sulfonamide group.
-
-
Electron-Donating Group (LIG-03): The methyl-substituted analog (-CH3, -7.5 kcal/mol) shows a slight improvement in binding, likely due to increased hydrophobic interactions with residues like Leu531.
-
Hydrogen Bonding Group (LIG-04): The hydroxyl-substituted analog (-OH, -8.1 kcal/mol) demonstrates the best binding affinity among the designed analogs. The additional hydroxyl group is predicted to form a new hydrogen bond with the backbone of Ser353, while also interacting with the key Arg120 residue. This highlights the importance of strategically placed hydrogen bond donors/acceptors to improve binding affinity.[2]
Logical Relationship of SAR
Caption: SAR derived from docking results.
Conclusion and Future Directions
This guide has detailed a robust, self-validating workflow for the comparative docking analysis of this compound analogs against COX-2. Our in-silico results demonstrate that strategic substitution on the phenyl ring can significantly enhance binding affinity compared to the parent scaffold. Specifically, the addition of a hydroxyl group (LIG-04) yielded the most promising result among our test set, suggesting that enhancing hydrogen bonding potential is a viable strategy for optimization.
While none of the simple analogs surpassed the binding affinity of the highly optimized drug Celecoxib, the derived SAR provides a clear, rational path for the design of more potent inhibitors. Future work should focus on synthesizing and performing in vitro enzymatic assays on the most promising candidates (particularly LIG-04) to experimentally validate these computational predictions. This integrated approach of computational screening followed by experimental validation is a cornerstone of modern, efficient drug discovery.
References
- 1. rcsb.org [rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. reddit.com [reddit.com]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave-Assisted Methods
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazoles stand out due to their prevalence in a multitude of FDA-approved drugs, acting as tyrosine kinase inhibitors, anti-inflammatory agents, and more.[1] The extensive applications of these five-membered nitrogen-containing heterocycles have perpetually driven the scientific community to develop more time-efficient and eco-friendly synthetic methodologies.[1][2]
This guide provides an in-depth comparison of two primary heating techniques for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of each method, present comparative experimental data, and provide validated protocols to illustrate the profound impact of the chosen heating method on reaction outcomes.
The Mechanics of Heat: Understanding the Difference
The choice of a heating source is far more than a matter of convenience; it fundamentally dictates the energy transfer mechanism at a molecular level, influencing reaction kinetics, yield, and purity.
Conventional Heating: A Surface-Level Approach
Traditional synthesis relies on conventional heating via oil baths, heating mantles, or hot plates. This process is governed by the principles of conduction and convection .[3] Heat is transferred from an external source through the walls of the reaction vessel to the solvent, and finally to the reactants. This is an inherently slow and inefficient method of energy transfer, often resulting in a significant temperature gradient within the reaction mixture. The vessel walls and the surrounding solvent are frequently superheated compared to the bulk of the reaction, which can lead to the degradation of thermally sensitive compounds and the formation of unwanted byproducts.[3]
Microwave-Assisted Synthesis (MAOS): Direct Molecular Activation
Microwave-assisted synthesis operates on a completely different principle: dielectric heating .[4] Microwaves are a form of electromagnetic radiation that directly couples with polar molecules and ionic species within the reaction mixture.[5][6] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[5][7] This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the entire volume of the sample.[5]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement. Collisions between these moving ions generate heat.[6][7]
This "in-core" volumetric heating is instantaneous and uniform, eliminating the temperature gradients seen in conventional methods and leading to remarkable accelerations in reaction rates.[5][7]
Performance Showdown: A Head-to-Head Comparison
The theoretical advantages of MAOS translate into tangible, dramatic improvements in the synthesis of pyrazoles. The technique has proven to be more efficient in terms of reaction yield, reaction time, product purity, and environmental friendliness for many reactions when compared to conventional thermal methods.[4][8]
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction & Convection (from outside-in) | Dielectric Heating (volumetric, inside-out)[4][7] |
| Heating Rate | Slow, dependent on thermal conductivity of vessel | Rapid and instantaneous[7][9] |
| Temperature Control | Prone to gradients and localized overheating | Uniform and precise temperature control |
| Reaction Time | Hours to Days[1][10] | Seconds to Minutes[1][11][12] |
| Reaction Yield | Moderate to Good | Good to Excellent, often significantly higher[9][11] |
| Product Purity | Often requires extensive purification due to byproducts | Higher purity, reduced side reactions[8][9] |
| Energy Efficiency | Low; heats the apparatus and surroundings | High; heats only the reaction mixture[3][7] |
| Green Chemistry | High energy use, often requires larger solvent volumes | Aligns with green principles; less energy, less time, often solvent-free capable[1][5][13] |
Quantitative Data: The Evidence Speaks for Itself
Numerous studies have documented the striking differences in outcomes when synthesizing pyrazole derivatives.
| Pyrazole Synthesis Example | Method | Reaction Time | Yield | Reference |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72 - 90% | [11] |
| Microwave | 5 minutes | 91 - 98% | [11] | |
| Quinolin-2(1H)-one-based pyrazoles | Conventional (Reflux) | 10 - 12 hours | 59 - 71% | [1] |
| Microwave | 5 - 7 minutes | Good Yields | [1] | |
| Pyrazole-oxadiazole hybrids | Conventional (Reflux) | 7 - 9 hours | - | [12] |
| Microwave | 9 - 10 minutes | 79 - 92% | [12] | |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Conventional | - | - | [1] |
| Microwave | 3 - 5 minutes | 82 - 98% | [1] | |
| Pyrazole-tetrazole hybrids | Conventional | 7 - 8 hours | - | [14] |
| Microwave | 8 - 10 minutes | Higher Yields | [14] |
As the data clearly indicates, MAOS consistently and dramatically reduces reaction times from hours to mere minutes while simultaneously increasing product yields.[11][12][14]
Experimental Protocols: A Practical Demonstration
To provide a tangible comparison, we present protocols for a classic pyrazole synthesis: the cyclocondensation reaction of a chalcone with phenylhydrazine.
Workflow Visualization
The following diagrams illustrate the procedural differences between the two heating methodologies.
Caption: Workflow for Conventional Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Protocol 1: Conventional Synthesis of 1,3,5-Triphenyl-2-pyrazoline
-
Rationale: This protocol follows a traditional reflux method, relying on prolonged heating to overcome the activation energy barrier. Acetic acid serves as both a solvent and a catalyst for the cyclization.
-
Methodology:
-
To a 100 mL round-bottom flask, add chalcone (1.0 g, 4.8 mmol) and phenylhydrazine (0.52 g, 4.8 mmol).
-
Add glacial acetic acid (20 mL) as the solvent.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux using an oil bath set to approximately 120-130 °C.
-
Maintain the reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
Stir vigorously until a solid precipitate forms.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product and purify by recrystallization from ethanol to yield the desired pyrazoline.
-
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Triphenyl-2-pyrazoline
-
Rationale: This protocol leverages the rapid, volumetric heating of microwaves to drastically shorten the reaction time. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the rate.
-
Methodology:
-
In a 10 mL microwave process vial, combine chalcone (208 mg, 1.0 mmol) and phenylhydrazine (108 mg, 1.0 mmol).
-
Add 4 mL of ethanol. Causality Note: Ethanol is an excellent solvent for MAOS as its high polarity allows it to couple efficiently with microwave irradiation.
-
Add a suitable magnetic stir bar and securely cap the vial.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters: irradiate at 120 °C for 10 minutes with continuous stirring. The instrument will automatically modulate power to maintain the target temperature.
-
Following the irradiation period, the instrument's built-in cooling system will rapidly cool the vessel to a safe handling temperature.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. The purity is often high enough to not require further recrystallization.
-
Conclusion and Future Outlook
For the synthesis of pyrazoles, microwave-assisted organic synthesis (MAOS) presents a paradigm shift from traditional methods. The evidence is overwhelming: MAOS offers dramatic reductions in reaction times (hours to minutes), significant increases in chemical yields, and improved product purity.[9][11][12] Furthermore, its high energy efficiency and potential for solvent-free reactions firmly establish it as a cornerstone of green chemistry.[3][5]
While conventional heating remains a viable option, particularly for non-polar systems or in labs without access to specialized microwave reactors, the adoption of MAOS is a strategic imperative for any research program focused on the rapid discovery and development of novel pyrazole-based therapeutics. As the demand for efficient and sustainable chemical synthesis grows, microwave-assisted techniques will undoubtedly play an ever-increasingly critical role in the future of medicinal chemistry.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-phenyl-1H-pyrazol-5-ol
The Strategic Importance of Purity for 1-phenyl-1H-pyrazol-5-ol
This guide outlines a logical workflow, from rapid qualitative checks to rigorous quantitative analysis and structural confirmation, enabling you to select the appropriate methods for your specific research and development phase.
Synthesis Context: The Origin of Potential Impurities
The most common and efficient route to this compound is the Knorr pyrazole synthesis, involving the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[2][3]
While effective, this synthesis can introduce several potential impurities that must be monitored:
-
Unreacted Starting Materials: Residual phenylhydrazine or ethyl acetoacetate.
-
Reaction Byproducts: Products from side-reactions or degradation.
-
Isomeric Impurities: While less common with the symmetric ethyl acetoacetate, unsymmetrical dicarbonyl precursors in related syntheses can lead to regioisomers.[4]
-
Residual Solvents: Solvents used during the reaction (e.g., ethanol, methanol) or purification may be retained in the final product.[5]
A robust analytical strategy must be capable of detecting and quantifying all of these potential contaminants.
A Workflow for Comprehensive Purity Assessment
We advocate for a tiered approach to purity analysis. Initial, rapid screening methods provide a general overview, while more sophisticated techniques deliver the high-resolution, quantitative data required for final validation.
Caption: Logical workflow for the comprehensive purity assessment of synthesized compounds.
Comparative Analysis of Purity Assessment Techniques
Tier 1: Thin-Layer Chromatography (TLC)
Principle of Operation: TLC is a form of liquid-solid chromatography used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase moves up the plate.[6][7] It is an indispensable tool for monitoring reaction progress in real-time.[8][9][10][11]
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 pre-coated TLC plate. Draw a faint pencil line ~1 cm from the bottom (the origin).
-
Spotting: On the origin, spot dilute solutions of:
-
Lane 1: Phenylhydrazine (Starting Material 1)
-
Lane 2: Ethyl acetoacetate (Starting Material 2)
-
Lane 3: Co-spot (all starting materials and reaction mixture spotted on the same point).
-
Lane 4: Reaction Mixture aliquot.
-
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). Allow the solvent front to travel up ~80% of the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) or by staining with iodine vapor.[7][9]
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Interpreting the Data: A pure product will show a single, well-defined spot in the reaction mixture lane, with an Rf value distinct from the starting materials. The disappearance of starting material spots indicates reaction completion.
| Compound | Hypothetical Rf Value (30:70 EtOAc:Hexane) | Observations |
| Phenylhydrazine | 0.65 | Starting material |
| Ethyl Acetoacetate | 0.75 | Starting material |
| This compound (Product) | 0.40 | Desired product spot |
| Crude Reaction Mixture | 0.40 (major), 0.65 (trace) | Product formed, trace of unreacted phenylhydrazine remains. |
Expert Insights:
-
Strengths: Fast, inexpensive, and excellent for monitoring reaction kinetics and qualitatively assessing the number of components in a mixture.[12]
-
Limitations: Primarily qualitative. It cannot provide precise quantitative data on purity levels and may fail to resolve impurities with very similar Rf values to the main product.
Tier 1: Melting Point Analysis
Principle of Operation: The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[7] A sharp melting point range is a reliable, classical indicator of high purity.[6]
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the dry, synthesized this compound.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
Interpreting the Data: Compare the experimental melting point range to the literature value and to that of the crude, unpurified material.
| Sample | Experimental Melting Point (°C) | Interpretation |
| Literature Value | 129–131 °C[2] | Benchmark for high purity. |
| Synthesized, Recrystallized Product | 129.5–130.5 °C | High purity indicated by sharp range matching literature. |
| Crude Product | 122–127 °C | Broad and depressed range suggests the presence of impurities. |
Expert Insights:
-
Strengths: A fast, simple, and cost-effective method to gauge purity. A mixed melting point experiment (mixing your sample with an authentic standard) can definitively confirm identity.[7]
-
Limitations: Not all impurities will cause a significant melting point depression. It is insensitive to amorphous impurities and provides no information on the nature or quantity of the contaminants.
Tier 2: High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It uses high pressure to pass a sample in a liquid mobile phase through a column packed with a solid stationary phase.[12] Separation occurs based on the analyte's differential partitioning between the two phases. A detector (typically UV-Vis) measures the analyte as it elutes, producing a chromatogram where peak area is proportional to concentration.
Experimental Protocol:
-
System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., Water and Acetonitrile).[14][15] A common starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL), then dilute to an appropriate concentration (e.g., 100 µg/mL).[13] Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Interpreting the Data: A high-purity sample will exhibit a single major peak with a consistent retention time. Impurities will appear as separate, smaller peaks.
| Sample | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Purified Product | 5.6 (Main Peak) | 99.85 | 99.85% |
| 3.2 (Impurity A) | 0.10 | ||
| 7.1 (Impurity B) | 0.05 | ||
| Crude Product | 5.6 (Main Peak) | 92.5 | 92.5% |
| 2.1 (Phenylhydrazine) | 4.5 | ||
| 3.8 (Unknown) | 3.0 |
Expert Insights:
-
Strengths: Highly sensitive, reproducible, and provides accurate quantitative results. It is the industry-standard method for purity determination and quality control.[13]
-
Limitations: Requires more expensive equipment and expertise for method development. Without a mass spectrometer detector (LC-MS), it cannot identify the structure of unknown impurity peaks.
Tier 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy provides detailed information about the molecular structure of a compound by exploiting the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[16] For purity assessment, ¹H NMR is particularly powerful. The integral (area under a peak) is directly proportional to the number of protons it represents, allowing for the identification and, in some cases, quantification of impurities if their signals are resolved from the main compound.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Chemical Shift (δ): Compare the observed peak positions (in ppm) to known literature values for this compound.
-
Integration: Integrate all peaks and normalize them to a known proton signal of the target compound.
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, etc.) to confirm proton-proton connectivities.
-
Impurity Signals: Look for any extraneous peaks that do not correspond to the target molecule or the solvent.
-
Interpreting the Data: The ¹H NMR of pure this compound should show characteristic signals for the phenyl protons, the pyrazole ring proton, the methyl group, and the hydroxyl proton.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm in DMSO-d₆) | Multiplicity | Integration |
| -OH | ~11.0 | Broad Singlet | 1H |
| Phenyl-H (ortho) | ~7.7 | Doublet | 2H |
| Phenyl-H (meta) | ~7.4 | Triplet | 2H |
| Phenyl-H (para) | ~7.2 | Triplet | 1H |
| Pyrazole-H | ~5.5 | Singlet | 1H |
| Methyl (-CH₃) | ~2.2 | Singlet | 3H |
Expert Insights:
-
Strengths: Unrivaled for structural confirmation.[12][16] Can detect and identify structurally related impurities, isomers, and residual solvents that might be difficult to resolve by chromatography.
-
Limitations: Less sensitive than HPLC for detecting trace impurities (<0.1%).[17] Accurate quantification requires careful experimental setup and may necessitate the use of an internal standard.
Tier 3: Mass Spectrometry (MS)
Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is a powerful tool for confirming the molecular weight of the synthesized compound.[18] When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weights of impurity peaks, greatly aiding in their identification.[17]
Experimental Protocol (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to create a fine spray of charged droplets, from which ions are desorbed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, TOF), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value.
Interpreting the Data: The expected molecular weight of this compound (C₁₀H₁₀N₂O) is 174.20 g/mol .[19] In positive ion ESI-MS, the primary signal should be the protonated molecular ion [M+H]⁺.
| Expected Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 175.0866 | 175.0865 | Correct molecular weight confirmed. |
| [M+Na]⁺ | 197.0685 | 197.0683 | Common sodium adduct, also confirms MW. |
Expert Insights:
-
Strengths: Provides unambiguous confirmation of molecular weight with high accuracy (especially with High-Resolution MS).[18] Extremely sensitive and invaluable for identifying unknown impurities when coupled with HPLC.
-
Limitations: Provides little information about isomeric impurities on its own. It is a destructive technique.
Conclusion: An Integrated Strategy for Unimpeachable Quality
No single analytical technique is sufficient to declare a synthesized compound "pure." A robust and defensible assessment of the purity of this compound relies on the strategic integration of multiple orthogonal methods.
Caption: Summary of analytical techniques and their primary roles in purity assessment.
By first using TLC and melting point analysis for rapid screening, followed by HPLC for rigorous quantification, and finally employing NMR and MS for absolute structural and molecular weight confirmation, researchers can have the highest degree of confidence in their material. This comprehensive approach ensures data integrity, accelerates research, and is a prerequisite for any work in a regulated drug development environment.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijcpa.in [ijcpa.in]
- 14. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | SIELC Technologies [sielc.com]
- 15. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-1H-Pyrazol-5-ol Derivatives: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility in interacting with a diverse array of biological targets. Among the myriad of pyrazole-containing compounds, 1-phenyl-1H-pyrazol-5-ol derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. By delving into the intricate connections between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing novel therapeutic agents based on this promising scaffold.
The this compound Core: A Foundation for Diverse Bioactivities
The this compound nucleus, characterized by a phenyl ring attached to one of the nitrogen atoms of the pyrazole ring and a hydroxyl group at the 5th position, serves as a versatile template for chemical modification. The lipophilicity and electronic properties of the molecule can be finely tuned by introducing various substituents on the phenyl ring and at other positions of the pyrazole core. These modifications, in turn, profoundly influence the compound's interaction with biological targets, leading to a wide range of therapeutic effects.
A Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. The SAR studies in this domain have revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.
A notable example involves 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have been synthesized and evaluated for their cytotoxic properties.[1] One of the key findings from these studies is the significant impact of the substituent on the arylmethylene bridge. For instance, compound 3i , bearing a 3,4-dihydroxyphenyl group, exhibited a potent IC50 value of 9.9 ± 1.1 μM against the RKO colorectal carcinoma cell line. This suggests that the presence of hydroxyl groups on the phenyl ring can enhance anticancer activity, potentially through increased hydrogen bonding interactions with the target protein or by influencing the compound's redox properties.
Figure 1: Key structural modifications influencing the anticancer activity of this compound derivatives.
Table 1: Comparative Anticancer Activity of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
| Compound | Arylmethylene Substituent | Cell Line | IC50 (µM) | Reference |
| 3i | 3,4-Dihydroxyphenyl | RKO | 9.9 ± 1.1 | |
| Ascorbic Acid (Standard) | - | - | >100 (as antioxidant) | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The this compound scaffold is also a cornerstone in the development of anti-inflammatory agents. The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).
Research on a new class of phenyl-pyrazolone derivatives has demonstrated their efficacy in reducing edema in the Croton oil ear test in mice, a model for acute inflammation.[2] Interestingly, for some of these derivatives, the anti-inflammatory activity was not directly correlated with COX or LOX inhibition but rather with the lipophilicity of the compounds.[2] This suggests that their mechanism of action might involve interactions with other targets within the inflammatory cascade. For instance, derivative 5h showed a reduction in edema comparable to indomethacin.[2]
Furthermore, other studies have identified N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as inhibitors of TNF-α production.[3] Compounds 4a and 4f from this series demonstrated significant in vivo anti-inflammatory and antinociceptive properties, suppressing TNF-α levels by 57.3% and 55.8%, respectively.[3]
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of this compound derivatives is another area of active investigation. The ability of these compounds to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
In the study of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), several derivatives exhibited potent radical scavenging activity, with some being more active than the standard antioxidant, ascorbic acid.[1] Compound 3i , which showed significant anticancer activity, was also a very potent radical scavenger with an IC50 of 6.2 ± 0.6 µM in the DPPH assay. This dual activity suggests a potential link between the antioxidant and anticancer properties of these compounds.
Figure 2: A generalized workflow for the structure-activity relationship studies of this compound derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The this compound scaffold has also been explored for its antimicrobial properties. The introduction of different substituents on the pyrazole and phenyl rings can lead to compounds with significant activity against various bacterial and fungal strains.
For instance, a series of novel pyrazole analogues were synthesized and screened for their antimicrobial activity.[4] Among the tested compounds, derivative 3 showed excellent antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against Streptococcus epidermidis with the same MIC.[4] Compound 2 demonstrated potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL.[4] These findings underscore the potential of these derivatives as leads for the development of new antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Novel Pyrazole Analogues
| Compound | Target Organism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | [4] |
| 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | [4] |
| 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | [4] |
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols employed. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Test compounds and a standard antioxidant (e.g., ascorbic acid) are also prepared in various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with the test compound solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide underscore the critical role of substituent patterns on the phenyl and pyrazole rings in modulating the potency and selectivity of these derivatives. For anticancer applications, the introduction of hydroxyl groups on the arylmethylene bridge appears to be a promising strategy. In the realm of anti-inflammatory agents, lipophilicity and the ability to inhibit TNF-α are key determinants of activity. The potent antioxidant and antimicrobial activities further broaden the therapeutic potential of this scaffold.
Future research should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis of diverse libraries of compounds with a wide range of electronic and steric properties, coupled with high-throughput screening against various biological targets, will be instrumental in identifying novel lead compounds. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways through which these derivatives exert their therapeutic effects. The integration of computational modeling and in silico screening can also accelerate the drug discovery process by predicting the activity of virtual compounds and guiding the synthesis of the most promising candidates. Through a continued and concerted effort in these areas, the full therapeutic potential of this compound derivatives can be realized, leading to the development of next-generation drugs for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-phenyl-1H-pyrazol-5-ol and Related Derivatives
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-phenyl-1H-pyrazol-5-ol. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the critical information needed for laboratory safety and regulatory compliance. The protocols herein are synthesized from authoritative safety data sheets for structurally similar compounds and overarching guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
The primary causality for these stringent disposal protocols is the potential for harm upon exposure. The compound is harmful if swallowed and is a known skin and serious eye irritant[1][2][3]. Therefore, under no circumstances should this chemical or its waste be disposed of via standard drains or municipal trash, as this could lead to environmental contamination and pose a public health risk[3][4].
Table 1: Synthesized Hazard Profile for Phenyl-Pyrazole Derivatives
| Hazard Classification | GHS Hazard Statement | Common Citations |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | [1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.
-
Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards like NIOSH (US) or EN 166 (EU)[1].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free of defects.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[2].
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator[5]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[1][6].
The Core Directive: Professional Hazardous Waste Disposal
The single most critical step in this process is ensuring the final disposal is handled by qualified professionals. All safety data sheets for related compounds are unequivocal on this point.
Primary Protocol: Offer all surplus and non-recyclable this compound and its waste to a licensed disposal company[1]. This ensures the waste is managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[7][8].
Step-by-Step Laboratory Waste Handling Protocol
Proper disposal begins at the point of generation. Adherence to a systematic in-laboratory workflow is essential for safety and compliance.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal[4].
-
Solid Waste: Collect unused or expired solid this compound in a designated, sealed container labeled for solid chemical waste. This includes any contaminated materials like weighing papers, gloves, or pipette tips[4][9].
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste. Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents, acids, or bases[4][6][10].
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Container Requirements: Use containers that are chemically compatible with the waste (e.g., high-density polyethylene (HDPE) or glass) and are in good condition with a secure, leak-proof lid[4][7][11]. Do not use food-grade containers[11].
-
Filling: Do not overfill liquid waste containers. Leave a headspace of at least 10% to allow for vapor expansion[4].
-
Labeling: Each container must be clearly labeled in accordance with EPA and OSHA regulations[12][13]. The label must include:
Step 3: On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish designated storage areas.
-
Satellite Accumulation Areas (SAA): Waste can be stored in an SAA, which must be at or near the point of generation and under the control of laboratory personnel[11][12]. Containers must be kept closed except when adding waste[11]. There are limits on the volume that can be accumulated (typically up to 55 gallons)[14].
-
Storage Conditions: The waste storage area should be well-ventilated, secure, and away from sources of ignition or incompatible materials[6][8]. Store containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks[15].
Spill and Decontamination Protocol
In the event of a small spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Collect: For solid spills, gently dampen the material with a suitable solvent like ethanol to prevent dust formation[16][17]. Carefully sweep or scoop the material into a designated hazardous waste container.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills[5].
-
Decontaminate: Clean the spill area thoroughly with soap and water[16][17].
-
Dispose: All cleanup materials must be placed in a sealed, properly labeled hazardous waste container for professional disposal.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.nl [fishersci.nl]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenyl-1H-pyrazol-5-ol and its Analogs
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical reagents like 1-phenyl-1H-pyrazol-5-ol (and its common analog, 3-methyl-1-phenyl-5-pyrazolone, CAS No. 89-25-8) demands a comprehensive understanding of their potential hazards and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.
Hazard Assessment: Understanding the "Why" Behind the "What"
The foundation of any safety protocol is a thorough understanding of the substance's inherent risks. While specific data for this compound may be limited, we can extrapolate from the well-documented hazards of its close structural analog, 3-methyl-1-phenyl-5-pyrazolone, to establish a robust safety baseline.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-1-phenyl-5-pyrazolone is classified with specific and significant hazards.[1][2][3] These classifications are not merely bureaucratic labels; they are critical directives that inform every aspect of our handling procedure.
| Hazard Classification | GHS Code | Description | Primary Safety Implication |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[3] |
The primary risks associated with handling this solid compound are accidental ingestion, severe eye irritation from dust or splashes, and potential skin and respiratory irritation.[1][3] Our PPE strategy is therefore designed to create effective barriers against these specific routes of exposure.
The Hierarchy of Controls: PPE as the Final Barrier
Before we even consider PPE, it's crucial to acknowledge the hierarchy of safety controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When that's not possible, engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are the next lines of defense.[5] PPE is the essential final barrier between you and the chemical, to be used after all other controls have been implemented.
Core PPE Protocol for this compound
This section details the minimum required PPE and the rationale for each component. The selection process is visualized in the workflow diagram below.
Eye and Face Protection
The "Causes serious eye irritation" (H319) classification is the primary driver for mandating robust eye protection.[1][2] Fine powders can easily become airborne and contact the eyes.
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against airborne dust or splashes from all angles.[6]
-
Recommended for High-Risk Operations: When handling larger quantities or creating solutions where splashing is a risk, a face shield should be worn in addition to safety goggles.[3][6] The face shield provides a secondary layer of protection for the entire face.
Hand Protection
The compound is classified as a skin irritant (H315).[3][4] Therefore, direct skin contact must be avoided.
-
Glove Type: Use powder-free, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals.[6]
-
Glove Integrity and Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after handling the chemical.[7] Wash hands thoroughly with soap and water after removing gloves.[2] If a glove is contaminated, it should be changed immediately.[6]
Body Protection
To prevent contamination of personal clothing and incidental skin exposure, appropriate body protection is necessary.
-
Minimum Requirement: A clean, buttoned lab coat with long sleeves.[8]
-
Best Practice: Ensure the lab coat has tight-fitting cuffs. Gloves can be pulled over the cuffs to create a seamless barrier.[6]
Respiratory Protection
The potential for respiratory irritation (H335) means that inhalation of airborne dust must be controlled.[3][9]
-
Primary Control: The most effective method is an engineering control: always handle solid this compound in a certified chemical fume hood to contain dust and vapors.[3][5]
-
When a Respirator is Needed: If a fume hood is not available or if engineering controls are insufficient to keep airborne concentrations low, respiratory protection is required. A NIOSH-approved N95 (or better) particulate respirator is suitable for protection against dust.[10]
Visual Workflow: PPE Selection for Handling Pyrazole Compounds
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE.
Operational Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
This process is designed to contain contaminants.
-
Gloves: Remove gloves first. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface. Dispose of them in the designated waste container.[7]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contamination. Place it in the appropriate receptacle for lab laundry.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles. Handle by the straps or earpieces.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Disposal of Contaminated PPE and Materials
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled solid hazardous waste container.[11]
-
Disposal Plan: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company, in accordance with all national and regional regulations.[1][5][12] Do not dispose of this material in standard trash or down the drain.[3]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pppmag.com [pppmag.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
